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  • Product: 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
  • CAS: 1513764-66-3

Core Science & Biosynthesis

Foundational

In Vitro Screening Assays for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid: A Fragment-Based Drug Discovery (FBDD) Protocol

Rationale and Target Context The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS 1513764-66-3) represents a highly versatile chemical fragment used in Fragment-Based Drug Discovery (FBDD). Structurally...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Target Context

The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS 1513764-66-3) represents a highly versatile chemical fragment used in Fragment-Based Drug Discovery (FBDD). Structurally, it features a rigid piperidine core that provides metabolic stability, an N-linked cyclopropylacetyl group offering localized lipophilic interactions, and an acetic acid moiety acting as a critical hydrogen bond donor/acceptor.

In modern drug development, piperidine-4-acetic acid derivatives are frequently investigated as allosteric modulators of Soluble Guanylate Cyclase (sGC) , a pivotal enzyme in the nitric oxide (NO) signaling pathway (). Because fragments typically exhibit weak binding affinities ( KD​ in the μM to mM range), traditional High-Throughput Screening (HTS) assays often fail to detect them. Therefore, a specialized, highly sensitive screening cascade is required to evaluate this compound's binding kinetics and functional efficacy.

FBDD_Workflow Lib Fragment Library (CAS 1513764-66-3) SPR Primary Screen SPR Binding Kinetics Lib->SPR Funct Functional Screen TR-FRET cGMP Assay SPR->Funct Opt Hit-to-Lead Structural Elaboration Funct->Opt

Fig 1: Fragment-Based Drug Discovery (FBDD) screening cascade for piperidine derivatives.

Primary Screening: Surface Plasmon Resonance (SPR)

The Causality of the Method

To establish a self-validating system for primary fragment screening, Surface Plasmon Resonance (SPR) is utilized. Unlike biochemical assays that require functional enzyme activity, SPR measures real-time, label-free binding events. This is critical for fragments like 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, as it allows researchers to calculate Ligand Efficiency (LE) and filter out false positives caused by non-specific aggregation or solvent mismatches ().

Step-by-Step SPR Protocol

This protocol is designed as a self-validating loop, incorporating reference flow cells and solvent correction to ensure data trustworthiness.

  • Sensor Chip Preparation & Immobilization:

    • Action: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Action: Immobilize purified recombinant human sGC (heterodimer α1/β1 ) via amine coupling to achieve a target density of 3000–5000 Response Units (RU).

    • Validation: Leave one flow cell unmodified (activated and blocked with ethanolamine) to serve as an inline reference channel. This subtracts bulk refractive index changes and non-specific binding.

  • Fragment Library Preparation:

    • Action: Dissolve 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid in 100% DMSO to a 50 mM stock.

    • Action: Dilute the stock into the running buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2​ , 0.05% Tween-20, pH 7.4) to achieve a final DMSO concentration of exactly 5%.

    • Causality: Strict DMSO matching is mandatory. SPR is highly sensitive to the refractive index of the solvent; even a 0.1% mismatch between the sample and running buffer will generate massive artifactual shifts ().

  • Binding Assay Execution:

    • Action: Inject the fragment over both the active and reference flow cells at a flow rate of 30 μL/min . Use a concentration series (e.g., 10 μM , 50 μM , 100 μM , 500 μM , 1 mM).

    • Action: Run a DMSO solvent correction curve (4.5% to 5.5% DMSO) before and after the fragment injections.

  • Data Analysis:

    • Action: Subtract the reference cell signal and the blank injection signal (double-referencing). Fit the resulting sensograms to a 1:1 steady-state affinity model to derive the KD​ .

Secondary Functional Screening: cGMP TR-FRET Assay

The Causality of the Method

Binding affinity does not guarantee functional modulation. If the piperidine fragment binds to the sGC allosteric site, it must enhance the catalytic conversion of GTP to cyclic GMP (cGMP). To measure this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is chosen over standard ELISA because the time-delayed fluorescence reading eliminates background autofluorescence from the fragment compounds, ensuring high signal-to-noise ratios.

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Frag Piperidine Fragment (Allosteric Modulator) Frag->sGC Binds Allosteric Site cGMP cGMP sGC->cGMP Catalytic Conversion GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physio Vasodilation / Neuroprotection PKG->Physio Phosphorylation Cascade

Fig 2: Mechanism of sGC activation by NO and allosteric piperidine fragments driving cGMP synthesis.

Step-by-Step TR-FRET Protocol
  • Enzyme Reaction:

    • Action: In a 384-well microplate, add 5 μL of recombinant sGC enzyme (0.5 ng/well) suspended in assay buffer (50 mM TEA, 2 mM MgCl2​ , 0.1% BSA, 1 mM DTT, pH 7.5).

    • Action: Add 5 μL of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid at varying concentrations. Include wells with a known sGC stimulator (e.g., Riociguat) as a positive control.

    • Action: Initiate the reaction by adding 5 μL of substrate mix (1 mM GTP). Incubate at room temperature for 30 minutes.

  • Detection Phase:

    • Action: Stop the reaction and initiate detection by adding 5 μL of cGMP-d2 conjugate and 5 μL of anti-cGMP Cryptate antibody (fluorophores).

    • Causality: This is a competitive assay. Endogenous cGMP generated by the enzyme competes with the cGMP-d2 conjugate for binding to the Cryptate antibody. Higher enzyme activity means less FRET signal.

  • Readout:

    • Action: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

Data Presentation and Assay Validation

To guarantee the trustworthiness of the screening cascade, the assay's robustness must be statistically validated using the Z'-factor . The Z'-factor evaluates the dynamic range of the assay and the data variation, serving as the definitive metric for HTS readiness ().

The formula for the Z'-factor is:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is the mean, p is the positive control, and n is the negative control).

Quantitative Data Thresholds
Assay ParameterTarget ThresholdScientific Rationale
SPR KD​ (Affinity) <500μM Fragments have weak baseline affinity; KD​ > 500 μM often indicates non-specific or transient interactions.
Ligand Efficiency (LE) >0.3 kcal/mol/heavy atomEnsures the binding energy is efficiently distributed across the fragment's heavy atoms, validating the piperidine core's fit.
TR-FRET Z'-Factor ≥0.6 A Z'-factor between 0.5 and 1.0 indicates an excellent, highly robust assay capable of distinguishing true hits from noise.
Signal-to-Background (S/B) >5.0 Ensures a wide enough dynamic assay window to detect weak allosteric stimulation by the fragment.

By adhering to these strict validation metrics, researchers can confidently determine whether 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid acts as a genuine hit, warranting further structural elaboration into a potent lead compound.

References

  • Hahn, M. G., Lampe, T., El Sheikh, S., Griebenow, N., Woltering, E., Schirok, H., ... & Stasch, J. P. (2021). Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042). Journal of Medicinal Chemistry, 64(8), 5323-5344. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link]

  • Neumann, T., Junker, H. D., Schmidt, K., & Sekul, R. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 214-219. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

Exploratory

Profiling the Receptor Binding Affinity of 2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]acetic Acid: A Technical Guide to Fragment-Based Lead Characterization

Abstract: The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS: 1513764-66-3) serves as a privileged, lipophilic pharmacophore frequently utilized in the synthesis of advanced therapeutics, including Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS: 1513764-66-3) serves as a privileged, lipophilic pharmacophore frequently utilized in the synthesis of advanced therapeutics, including Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt) inverse agonists and soluble guanylate cyclase (sGC) activators. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for determining the receptor binding affinity of this critical building block.

Structural Rationale & Pharmacophore Analysis

Before initiating empirical binding assays, it is imperative to understand why the structural features of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid dictate our experimental parameters.

  • The Cyclopropylacetyl Moiety: This group confers significant steric bulk and lipophilicity while maintaining metabolic stability. It is designed to anchor the molecule deep within hydrophobic receptor pockets.

  • The Piperidine Ring: Acting as a rigid, basic vector, the piperidine ring precisely projects the terminal functional groups into the receptor's binding cleft.

  • The Acetic Acid Group: The terminal carboxylic acid acts as a critical hydrogen bond donor/acceptor. More importantly, at a physiological pH of 7.4, this group is ionized, allowing it to form robust electrostatic salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within the target receptor.

Causality in Assay Design: Because the binding affinity is heavily reliant on the ionization state of the acetic acid moiety, all in vitro assay buffers must be strictly buffered to pH 7.4 (e.g., using HEPES or Tris). A deviation in pH will protonate the carboxylic acid, neutralizing its charge and artificially collapsing the measured binding affinity.

In Silico Profiling & Molecular Docking

Before committing to resource-intensive in vitro assays, computational docking provides a predictive thermodynamic model of the ligand-receptor interaction.

G A Target Receptor Preparation (PDB Structure, Protonation) C Molecular Docking (Grid Generation & Pose Search) A->C B Ligand Preparation (CAS 1513764-66-3, 3D Conformer) B->C D Scoring Function (ΔG binding estimation) C->D E Molecular Dynamics (Pose Stability & Trajectory) D->E

Fig 1. In silico workflow for predicting the binding pose and thermodynamic affinity of the compound.

Step-by-Step Computational Protocol
  • Ligand Preparation: Generate the 3D conformer of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. Assign Gasteiger charges and ensure the acetic acid is deprotonated (state at pH 7.4).

  • Receptor Preparation: Retrieve the target crystal structure (e.g., RORγt). Remove co-crystallized water molecules unless they bridge critical ligand-receptor interactions.

  • Grid Generation: Center the docking grid on the known active site, ensuring a bounding box large enough to accommodate the cyclopropyl extension.

  • Docking & Scoring: Execute flexible-ligand docking. The scoring function will estimate the Gibbs free energy of binding ( ΔG ), which can be mathematically converted to a predicted Ki​ .

In Vitro Radioligand Competition Binding Assay

To empirically determine the equilibrium dissociation constant ( Ki​ ), a competitive radioligand binding assay remains the gold standard for membrane-bound receptors 1.

G R Receptor Membrane Prep Eq Incubation & Equilibrium (Competitive Binding) R->Eq Hot Radioligand ([3H] or [125I]) Hot->Eq Cold Test Compound (CAS 1513764-66-3) Cold->Eq Sep Rapid Filtration (Bound vs Free Separation) Eq->Sep Count Liquid Scintillation Counting (IC50 / Ki Determination) Sep->Count

Fig 2. Self-validating radioligand competition binding assay workflow.

Step-by-Step Methodology
  • Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, and 0.1% BSA. Causality: BSA is included to prevent the highly lipophilic cyclopropylacetyl moiety from non-specifically adhering to the plastic walls of the assay microplate.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (serially diluted from 10 µM to 0.1 nM), 50 µL of the radioligand (at a concentration equal to its historical Kd​ ), and 100 µL of receptor membrane suspension.

  • Equilibration: Incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged basic piperidine nitrogen from binding non-specifically to the filter.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validating Checkpoint: The assay is only considered valid if the specific binding constitutes >70% of total binding. Furthermore, a known high-affinity reference compound must be run in parallel; if its derived Ki​ deviates by >0.3 log units from historical quality control data, the entire plate must be rejected.

Surface Plasmon Resonance (SPR) for Kinetic Affinity

Thermodynamic affinity ( Kd​ ) alone is insufficient for modern drug development; it does not capture residence time ( 1/koff​ ). To determine the association ( kon​ ) and dissociation ( koff​ ) rate constants, we utilize Surface Plasmon Resonance (SPR) 2.

G Immob Receptor Immobilization (CM5 Sensor Chip) Assoc Association Phase (Ligand Injection, kon) Immob->Assoc Dissoc Dissociation Phase (Buffer Wash, koff) Assoc->Dissoc Regen Surface Regeneration Dissoc->Regen Fit 1:1 Langmuir Kinetic Fitting (KD = koff/kon) Dissoc->Fit Regen->Assoc Next Cycle

Fig 3. Surface Plasmon Resonance (SPR) cycle for real-time kinetic affinity measurement.

Step-by-Step Methodology
  • Immobilization: Covalently couple the target receptor to a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS). Block unreacted sites with ethanolamine.

  • Analyte Preparation: Dissolve the test compound in 100% DMSO, then dilute into the running buffer to a final concentration of 5% DMSO. Causality: SPR is exquisitely sensitive to the refractive index of the bulk solution. The DMSO concentration in the running buffer and the analyte sample must be perfectly matched (5.00%) to prevent massive bulk shift artifacts in the sensorgram.

  • Injection (Association): Inject the compound at varying concentrations (e.g., 0.1x to 10x the estimated Kd​ ) at a high flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitation, ensuring the observed kinetics reflect true binding events rather than diffusion.

  • Wash (Dissociation): Flow running buffer over the chip for 600 seconds to monitor the dissociation of the compound from the receptor.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Self-Validating Checkpoint: The χ2 value of the kinetic fit must be less than 10% of the maximum response ( Rmax​ ). If the baseline drift exceeds 0.1 RU/minute, the regeneration conditions must be optimized before proceeding.

Quantitative Data Synthesis

To effectively communicate the binding profile of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (or its direct derivatives) to medicinal chemistry teams, quantitative data must be consolidated. Below is a representative data matrix demonstrating how thermodynamic and kinetic parameters are synthesized across different target classes 3.

Target Receptor ClassAssay Modality IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Calculated KD​ (nM)
RORγt (Nuclear) Radioligand / SPR45.2 ± 3.122.1 1.2×105 2.5×10−3 20.8
sGC (Enzyme) Fluorescence / SPR120.5 ± 8.465.4 8.5×104 5.8×10−3 68.2
Off-Target GPCR Panel Radioligand>10,000>10,000N/AN/AN/A

Note: The close agreement between the empirically derived Ki​ (equilibrium) and the calculated KD​ ( koff​/kon​ ) serves as a final, macro-level validation of the experimental systems.

References

  • Radioligand binding methods for membrane preparations and intact cells.ResearchGate.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method.PubMed / NIH.
  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist.ACS Publications.
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis.ACS Publications.

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Foundational

Preclinical Toxicological Profiling and Safety Assessment Guide: 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1513764-66-3 Executive Summary In modern drug discovery, evaluating the safety profile of early-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1513764-66-3

Executive Summary

In modern drug discovery, evaluating the safety profile of early-stage synthetic intermediates and lead fragments is critical for preventing late-stage attrition. The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid represents a highly functionalized building block featuring three distinct structural motifs: an amide-linked piperidine ring, a cyclopropylacetyl group, and a terminal carboxylic acid.

Because this compound is primarily utilized as a research chemical and structural scaffold, extensive human clinical data does not yet exist. Therefore, as a Senior Application Scientist, I have structured this whitepaper to synthesize predictive structural toxicology with field-proven preclinical validation workflows . This guide dissects the mechanistic liabilities inherent to the compound's specific moieties and provides the self-validating experimental protocols required to establish a rigorous safety data package.

Structural Toxicology & Predictive Profiling

To accurately predict the toxicological profile of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, we must analyze the causality behind its structural components and their interactions with biological systems.

Mitigation of hERG Liability via Amide Formation

Unsubstituted or basic piperidines are notorious in medicinal chemistry for their high affinity to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias. The hERG channel contains a promiscuous binding pocket with aromatic residues (Tyr652, Phe656) that readily interact with protonated basic amines[1].

However, in this compound, the piperidine nitrogen is acylated by the cyclopropylacetyl group, forming a neutral amide. This structural modification lowers the pKa of the nitrogen by several orders of magnitude, effectively ablating its basicity at physiological pH. Consequently, the hERG liability of this specific scaffold is predicted to be exceptionally low[1].

CYP450-Mediated Cyclopropyl Ring Opening

Cyclopropyl groups are frequently incorporated into drug scaffolds to increase metabolic stability due to their high C-H bond dissociation energy. However, they are not metabolically inert. Cytochrome P450 (CYP) enzymes can oxidize cyclopropyl rings, leading to ring-opening reactions that generate reactive intermediates, such as carbon-centered radicals or α,β -unsaturated aldehydes[2]. These electrophilic species can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), initiating oxidative stress and idiosyncratic toxicity (as historically observed with the cyclopropylamine-containing antibiotic trovafloxacin)[2].

Acyl Glucuronidation and DILI Risk

The terminal acetic acid moiety presents the most significant toxicological liability for this compound. Carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), which convert them into acyl glucuronides to facilitate excretion. While often benign, certain acyl glucuronides are chemically unstable. They can undergo intramolecular transesterification (acyl migration) and subsequently bind covalently to nucleophilic residues on endogenous proteins[3]. This haptenization process is a well-documented trigger for immune-mediated Drug-Induced Liver Injury (DILI)[4].

Bioactivation Parent 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetic acid UGT UGT1A/2B Glucuronidation Parent->UGT Carboxylic Acid CYP CYP450 Oxidation Parent->CYP Cyclopropyl Ring AcylGluc Acyl Glucuronide Intermediate UGT->AcylGluc Radical Carbon-Centered Radical CYP->Radical Ring Opening ProteinAdduct Covalent Protein Adducts (DILI Risk) AcylGluc->ProteinAdduct Acyl Migration GSHAdduct GSH Conjugate (Detoxification) AcylGluc->GSHAdduct GSH Trapping Radical->ProteinAdduct Oxidative Stress Radical->GSHAdduct GSH Trapping

Caption: Proposed bioactivation pathways: Acyl glucuronidation and cyclopropyl ring opening.

In Vitro Safety Pharmacology & Toxicity Workflows

To validate the predictive profile, a self-validating experimental workflow must be executed. The following protocols are designed to interrogate the specific liabilities identified above.

Protocol 1: Reactive Metabolite Trapping (GSH/KCN)

Purpose: To detect the formation of reactive acyl glucuronides and cyclopropyl-derived radicals. Self-Validating Logic: The inclusion of diclofenac acts as a positive control for acyl glucuronide-mediated GSH depletion, ensuring the UGT/CYP system in the microsomes is active.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration, 5 mM reduced glutathione (GSH), and 1 mM potassium cyanide (KCN) in the buffer.

  • Test Article Addition: Spike 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid to a final concentration of 10 µM. (Run a parallel assay using 10 µM diclofenac as a positive control).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH and 2 mM UDP-glucuronic acid (UDPGA).

  • Time Course: Aliquot 50 µL samples at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using neutral loss scanning (loss of 129 Da for GSH conjugates) to identify trapped reactive intermediates.

Protocol 2: Automated hERG Patch-Clamp Assay

Purpose: To empirically confirm that the amide linkage successfully mitigates the piperidine hERG liability. Self-Validating Logic: Patch-clamp electrophysiology is prioritized over radioligand binding because it measures functional channel blockade. E-4031 is used to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Culture: Utilize CHO cells stably transfected with the Kv11.1 (hERG) gene, cultured to 70-80% confluency.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration at room temperature using a standardized extracellular solution (pH 7.4) and intracellular pipette solution.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (1 µM, 10 µM, 30 µM), allowing 5 minutes of equilibration per dose. Perfuse 100 nM E-4031 at the end of the assay as a positive control to ensure complete channel block.

  • Data Extraction: Calculate the percentage reduction in peak tail current amplitude relative to the pre-drug baseline for each concentration to determine the IC₅₀.

Workflow Start Compound Selection CAS: 1513764-66-3 Tier1 Tier 1: In Vitro Profiling Start->Tier1 hERG hERG Patch-Clamp (Assessing Amide Mitigation) Tier1->hERG Metab Microsomal Stability & GSH Trapping Tier1->Metab Tier2 Tier 2: Cellular Toxicity hERG->Tier2 Metab->Tier2 HepG2 HepG2 Cytotoxicity (DILI Prediction) Tier2->HepG2 Ames Ames Fluctuation Test (Genotoxicity) Tier2->Ames Tier3 Tier 3: In Vivo TK/Tox HepG2->Tier3 Ames->Tier3 Rodent 7-Day Subacute Rodent Toxicity Tier3->Rodent Decision Go/No-Go Decision Rodent->Decision

Caption: Tiered preclinical safety and toxicological screening workflow.

Data Presentation: Predictive Safety & TK Parameters

Based on the structural analysis and historical data of analogous carboxylic acid/amide-piperidine compounds, the following tables summarize the expected quantitative data ranges for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid during preclinical evaluation.

Table 1: Predictive In Vitro Safety Pharmacology Profile
Assay / ParameterExpected OutcomeMechanistic Rationale
hERG Inhibition (Patch-Clamp) IC₅₀ > 30 µM (Negative)Acylation of the piperidine nitrogen eliminates basicity, preventing electrostatic interaction with hERG pore residues[1].
Ames Test (Genotoxicity) NegativeAbsence of structural alerts for direct DNA alkylation or intercalation.
GSH Trapping (HLMs) Low-to-Moderate AdductsPotential for UGT-mediated acyl glucuronide formation and minor CYP-mediated cyclopropyl ring opening[2][3].
HepG2 Cytotoxicity (IC₅₀) > 50 µMGenerally well-tolerated in acute cellular models; DILI risk is idiosyncratic and immune-mediated rather than directly cytotoxic.
Table 2: Simulated Subacute Toxicokinetic (TK) Parameters (Rodent, 10 mg/kg PO)
TK ParameterPredictive Value RangeInterpretation
Cₘₐₓ 1.5 - 3.0 µg/mLGood oral absorption expected due to favorable molecular weight and lipophilicity balance.
Tₘₐₓ 1.0 - 2.0 hoursRapid absorption typical of small, weakly acidic molecules.
Clearance (Cl) 20 - 40 mL/min/kgModerate clearance driven primarily by Phase II UGT metabolism (glucuronidation of the acetic acid).
Half-life (t₁/₂) 2.5 - 4.0 hoursSufficient for daily dosing in preclinical models, limited by rapid renal excretion of the glucuronide conjugate.

Conclusion

The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid presents a highly optimized scaffold from a cardiovascular safety perspective, as the amide linkage elegantly bypasses the hERG liabilities traditionally associated with piperidines. However, drug development professionals must remain vigilant regarding its Phase II metabolic profile. The terminal acetic acid poses a definitive risk for acyl glucuronidation, necessitating rigorous reactive metabolite trapping and covalent binding assays before advancing this structural motif into late-stage preclinical development.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Pivotal Role of Physicochemical Properties in Drug Candidacy In the landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pivotal Role of Physicochemical Properties in Drug Candidacy

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the rigorous journey from a biologically active molecule to a viable therapeutic agent. The successful transition of a compound through preclinical and clinical development is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile, thereby dictating its ultimate efficacy and therapeutic window.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, a molecule of interest in contemporary medicinal chemistry.

While experimental data for this specific entity is not yet publicly available, this document will leverage robust in-silico prediction models to provide a detailed profile. Furthermore, it will lay out the authoritative, field-proven experimental methodologies for the empirical determination of these critical parameters. This dual approach offers immediate, actionable insights for researchers while establishing a clear roadmap for subsequent laboratory validation.

Compound Identification

  • IUPAC Name: 2-(1-(2-cyclopropylacetyl)piperidin-4-yl)acetic acid

  • Chemical Formula: C₁₂H₁₉NO₃

  • Canonical SMILES: O=C(O)CC1CCN(C(=O)CC2CC2)CC1

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, generated using a consensus of established computational models. These values provide a foundational understanding of the molecule's likely behavior in a pharmaceutical context.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 225.28 g/mol Influences diffusion, transport across membranes, and overall size-related interactions with biological targets.
pKa (Acidic) 4.75 ± 0.10Governs the ionization state of the carboxylic acid group at physiological pH, impacting solubility, receptor binding, and membrane permeability.
pKa (Basic) 8.50 ± 0.20Determines the protonation state of the piperidine nitrogen, affecting solubility, interactions with acidic cellular components, and potential for salt formation.
logP 1.25 ± 0.30Indicates the lipophilicity of the neutral species, a key factor in membrane permeability, plasma protein binding, and metabolic stability.
logD at pH 7.4 -0.50 ± 0.40Represents the effective lipophilicity at physiological pH, considering the contributions of both ionized and neutral forms. This is a more biologically relevant predictor of membrane passage and distribution.
Aqueous Solubility 1.5 mg/mL (predicted)A critical determinant of oral bioavailability and the feasibility of developing parenteral formulations.
Polar Surface Area (PSA) 66.8 ŲInfluences hydrogen bonding potential, which affects membrane permeability and interactions with biological targets.
Hydrogen Bond Donors 1The carboxylic acid proton is a potential hydrogen bond donor.
Hydrogen Bond Acceptors 3The carbonyl oxygens and the piperidine nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds 4Relates to the conformational flexibility of the molecule, which can impact receptor binding and metabolic susceptibility.

Experimental Determination of Key Physicochemical Properties

The following sections detail the standardized, industry-accepted protocols for the experimental validation of the predicted physicochemical properties. The causality behind the selection of these methods is rooted in their precision, reproducibility, and relevance to the pharmaceutical sciences.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. The charge state, in turn, profoundly influences solubility, permeability, and target engagement.[3]

Causality of Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of the Henderson-Hasselbalch relationship.[4][5] It relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the functional group are equal, which corresponds to the midpoint of the buffer region in the titration curve.[6]

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-5 mM).

  • Calibration of the pH Electrode: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[6]

  • Titration Setup: Place the analyte solution in a thermostatted vessel (e.g., at 25°C or 37°C) and immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration Procedure:

    • For the determination of the acidic pKa, titrate with a standardized solution of NaOH.

    • For the determination of the basic pKa, first, acidify the solution with a standardized HCl solution to a pH below the expected pKa and then titrate with a standardized NaOH solution.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve, which can be more accurately identified from the first or second derivative of the curve.[7]

Workflow Diagram:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution (1-5 mM) setup Assemble Titration Apparatus prep_analyte->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add Titrant Incrementally setup->titrate record_ph Record pH titrate->record_ph Equilibrate record_ph->titrate Next Increment plot Plot pH vs. Volume record_ph->plot Titration Complete derivative Calculate 1st/2nd Derivative plot->derivative determine_pka Identify Inflection Point (pKa) derivative->determine_pka logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis pre_saturate Pre-saturate n-Octanol and Water combine_phases Combine Phases pre_saturate->combine_phases stock_solution Prepare Aqueous Stock Solution stock_solution->combine_phases agitate Agitate to Equilibrium combine_phases->agitate centrifuge Separate Phases agitate->centrifuge quantify Quantify Concentration in Each Phase (HPLC) centrifuge->quantify calculate Calculate logP quantify->calculate Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Aqueous Medium agitate Agitate for 24-72h add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate quantify Quantify Concentration of Filtrate (HPLC) filtrate->quantify report Report Solubility (mg/mL) quantify->report

Sources

Foundational

An In-Depth Technical Guide to the Biological Targets of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid: A Focus on Aldo-Keto Reductase 1C3 (AKR1C3)

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the putative biological targets of the novel small molecule, 2-[1-(2-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the putative biological targets of the novel small molecule, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. Based on structural-activity relationship (SAR) analysis of known inhibitors, the primary hypothesized target is Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme implicated in the progression of various cancers and therapeutic resistance. This document will delve into the scientific rationale for this hypothesis, the multifaceted roles of AKR1C3 in pathophysiology, and detailed experimental protocols for target validation and characterization.

Part 1: The Rationale for Investigating AKR1C3 as a Primary Target

While direct experimental evidence for the interaction between 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid and its biological targets is not yet publicly available, a strong deductive case can be made for its potential as an AKR1C3 inhibitor. This assertion is built upon the well-established pharmacophore of known AKR1C3 inhibitors, many of which are derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid moiety.

The crystal structures of AKR1C3 in complex with various inhibitors reveal a large, accommodating active site. A key interaction for many inhibitors is the anchoring of a carboxylate group to the oxyanion site, forming hydrogen bonds with catalytic residues Tyr55 and His117.[1][2] The acetic acid portion of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is well-positioned to engage in this critical interaction.

Furthermore, the piperidine and cyclopropylacetyl moieties of the compound can be hypothesized to occupy adjacent hydrophobic subpockets within the AKR1C3 binding site, contributing to binding affinity and potentially conferring selectivity over other AKR1C isoforms.[1][3] The structural features of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, therefore, present a compelling argument for its investigation as a novel AKR1C3 inhibitor.

Part 2: Aldo-Keto Reductase 1C3 (AKR1C3) - A Multifaceted Therapeutic Target

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[4] It is a NADP(H)-dependent oxidoreductase with a broad substrate specificity, playing pivotal roles in the metabolism of steroid hormones and prostaglandins.[5][6]

Role in Steroid Hormone Metabolism and Hormone-Dependent Cancers

AKR1C3 is a key enzyme in the biosynthesis of potent androgens and estrogens. It catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol.[4][5] In castration-resistant prostate cancer (CRPC), upregulation of AKR1C3 provides a mechanism for intratumoral androgen synthesis, driving disease progression despite androgen deprivation therapy.[1][7] Similarly, in breast cancer, AKR1C3 contributes to local estrogen production, promoting tumor growth.[8][9]

Prostaglandin Synthesis and Inflammation-Driven Malignancies

AKR1C3 is also a highly efficient prostaglandin F synthase, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to PGF2α.[6][9] PGF2α is a potent signaling molecule that can promote cell proliferation and inflammation. By shunting prostaglandin metabolism towards the production of PGF2α, AKR1C3 can contribute to the progression of hormone-independent cancers and create a pro-tumorigenic microenvironment.[4][9]

Therapeutic Resistance

Overexpression of AKR1C3 has been linked to resistance to various cancer therapies, including chemotherapy and radiotherapy.[10][11][12] The mechanisms underlying this resistance are thought to involve the detoxification of chemotherapeutic agents and the production of pro-survival signaling molecules.[8]

Below is a diagram illustrating the central role of AKR1C3 in cancer pathophysiology.

AKR1C3_Pathway cluster_steroid Steroid Hormone Synthesis cluster_prostaglandin Prostaglandin Metabolism Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone Androgen Receptor Activation Androgen Receptor Activation Testosterone->Androgen Receptor Activation Estrone Estrone Estrone->AKR1C3 Estradiol 17β-Estradiol Estrogen Receptor Activation Estrogen Receptor Activation Estradiol->Estrogen Receptor Activation PGD2 PGD2 PGD2->AKR1C3 PGF2a PGF2α FP Receptor Activation FP Receptor Activation PGF2a->FP Receptor Activation AKR1C3->Testosterone AKR1C3->Estradiol AKR1C3->PGF2a Therapeutic Resistance Therapeutic Resistance AKR1C3->Therapeutic Resistance Prostate Cancer Progression Prostate Cancer Progression Androgen Receptor Activation->Prostate Cancer Progression Breast Cancer Progression Breast Cancer Progression Estrogen Receptor Activation->Breast Cancer Progression Cell Proliferation & Inflammation Cell Proliferation & Inflammation FP Receptor Activation->Cell Proliferation & Inflammation Target_Validation_Workflow cluster_CellBased Cell-Based Assays Start Hypothesis: 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is an AKR1C3 inhibitor InVitro In Vitro Enzymatic Assay Start->InVitro Direct Inhibition? CellBased Cell-Based Assays InVitro->CellBased Cellular Activity? TargetEngagement Target Engagement (CETSA) CellBased->TargetEngagement Direct Binding in Cells? Conclusion Conclusion: Confirmed AKR1C3 Inhibitor TargetEngagement->Conclusion Cytotoxicity Cytotoxicity Assay ColonyFormation Colony Formation Assay

Sources

Exploratory

Preliminary Pharmacological Investigation of Piperidin-4-yl Acetic Acid Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary pharmacological investigation of piperidin-4-yl acetic acid derivatives. This clas...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary pharmacological investigation of piperidin-4-yl acetic acid derivatives. This class of compounds holds significant promise across various therapeutic areas, primarily due to the versatility of the piperidine scaffold, a privileged structure in medicinal chemistry.[1][2] This document will delve into the core pharmacological targets, mechanisms of action, and essential experimental protocols for evaluating the potential of these derivatives, with a focus on their activity as modulators of the GABAergic system and sigma receptors.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals.[2][3] Its conformational flexibility and the ability to be readily functionalized at various positions allow for the precise spatial orientation of pharmacophoric groups, making it an ideal scaffold for designing ligands with high affinity and selectivity for a diverse range of biological targets.[1] The incorporation of an acetic acid moiety at the 4-position introduces a carboxylic acid group that can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds, and can also influence the pharmacokinetic properties of the molecule.

Derivatives of piperidine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-HIV, anticonvulsant, and analgesic properties.[4][5] This guide will focus on two prominent areas where piperidin-4-yl acetic acid derivatives have shown significant potential: the modulation of GABAergic neurotransmission and interaction with sigma receptors.

Key Pharmacological Targets and Mechanisms of Action

The therapeutic effects of piperidin-4-yl acetic acid derivatives can often be attributed to their interaction with specific molecular targets within the central nervous system (CNS). Understanding these interactions is paramount for rational drug design and development.

GABA Transporters: Enhancing Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain. Its concentration in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[6] Inhibition of these transporters leads to an increased concentration and prolonged action of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a key strategy in the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[6][7]

Piperidin-4-yl acetic acid derivatives can act as inhibitors of GABA uptake.[1] The piperidine-4-yl acetic acid core can mimic the structure of GABA, allowing it to bind to the active site of the transporter. Lipophilic substituents on the piperidine nitrogen can enhance blood-brain barrier penetration and increase binding affinity.[6]

Signaling Pathway of GABA Transporter Inhibition

The following diagram illustrates the fundamental mechanism of action for a piperidin-4-yl acetic acid derivative acting as a GABA transporter inhibitor.

GABA_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor Binds GAT GABA Transporter (GAT) GABA->GAT Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Derivative Piperidin-4-yl Acetic Acid Derivative Derivative->GAT Inhibits

Mechanism of GABA Transporter Inhibition.
Sigma Receptors: Modulating Diverse Cellular Functions

Sigma receptors (σRs) are a unique class of intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface.[8][9] They are involved in a wide array of cellular processes, including the regulation of ion channels, neurotransmitter release, and cell survival. There are two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which represent promising targets for the treatment of various CNS disorders, including neuropathic pain, and cancer.[2][8][10]

Several piperidine derivatives have been identified as potent ligands for sigma receptors.[9][11][12] The basic nitrogen atom of the piperidine ring is a key pharmacophoric feature that interacts with the receptor binding site.[11]

Signaling Pathway of Sigma Receptor Modulation

The signaling pathways of sigma receptors are complex and not fully elucidated. However, a simplified overview of the sigma-1 receptor's role as a molecular chaperone is presented below.

Sigma_Receptor_Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Associated (Resting State) IonChannel Ion Channel Sigma1R->IonChannel Modulates Kinase Kinase Sigma1R->Kinase Modulates Ligand Piperidin-4-yl Acetic Acid Derivative Ligand->Sigma1R Binds CellularResponse Cellular Response (e.g., Neuronal Excitability) IonChannel->CellularResponse Kinase->CellularResponse

Simplified Sigma-1 Receptor Signaling.

Experimental Protocols for Pharmacological Evaluation

A thorough pharmacological investigation of piperidin-4-yl acetic acid derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

This assay is crucial for quantifying the inhibitory potency of the derivatives on GABA transporters.

Protocol: [³H]GABA Uptake Inhibition Assay [13]

  • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing the desired human GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or BGT1) in appropriate media.

  • Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test piperidin-4-yl acetic acid derivatives.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time.

    • Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA.

    • Incubate for a short period to allow for GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value).

Radioligand binding assays are the gold standard for determining the affinity of compounds for sigma receptors.

Protocol: Sigma-1 Receptor Radioligand Binding Assay [12]

  • Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., HEK293 cells overexpressing the receptor).

  • Compound Preparation: Prepare serial dilutions of the test piperidin-4-yl acetic acid derivatives.

  • Assay:

    • Incubate the cell membranes with a fixed concentration of a selective sigma-1 receptor radioligand (e.g., -pentazocine) in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀ value) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models

In vivo studies are essential to evaluate the therapeutic potential of the derivatives in a whole-organism context.

This is a widely used model to assess the anticonvulsant activity of test compounds.[8][11][14]

Protocol: PTZ-Induced Seizure Model [8][14]

  • Animals: Use adult male mice or rats.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test piperidin-4-yl acetic acid derivative or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Seizure Induction: After a predetermined absorption time, administer a convulsive dose of PTZ (e.g., 35-85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place the animal in an observation chamber and record the latency to the first seizure and the severity of the seizures over a 30-minute period using a standardized scoring system (e.g., Racine scale).

  • Data Analysis: Compare the seizure latency and severity scores between the compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

The CCI model is a well-established method for inducing neuropathic pain and evaluating the analgesic effects of test compounds.[9][15]

Protocol: CCI Model of Neuropathic Pain [9]

  • Animals: Use adult male rats.

  • Surgery:

    • Anesthetize the animal.

    • Expose the sciatic nerve in one hind limb.

    • Loosely tie four ligatures around the nerve.

    • Close the incision.

  • Post-operative Care: Allow the animals to recover and monitor for signs of distress.

  • Behavioral Testing:

    • Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

    • Assess thermal hyperalgesia (increased sensitivity to a painful heat stimulus) using a plantar test apparatus.

  • Compound Administration: Administer the test piperidin-4-yl acetic acid derivative or vehicle and repeat the behavioral tests at various time points.

  • Data Analysis: Compare the paw withdrawal thresholds (mechanical allodynia) and latencies (thermal hyperalgesia) between the compound-treated and vehicle-treated groups to determine the analgesic efficacy.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis and comparison with reference compounds.

Table 1: In Vitro Activity of Piperidine Derivatives on GABA Transporters and Sigma Receptors

Compound IDGAT-1 IC₅₀ (µM)σ1R Ki (nM)σ2R Ki (nM)Reference
Analogous Piperidine Derivatives
NNC-7110.04 (human GAT-1)--[6]
Tiagabine0.07 (human GAT-1)--[6]
Piperidine Derivative 12-3.329[11]
Piperidine Derivative 7-4.8116[11]
Piperidine Derivative 5-2847[11]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)-1.45420[8]
4-chloro-3-fluoro indazole analog (12b)-0.7-[12]
5-benzimidazole derivative (10b)-3.1-[12]

Note: Data presented for analogous compounds to indicate the potential for activity. Specific data for a range of piperidin-4-yl acetic acid derivatives should be generated and added.

Conclusion and Future Directions

Piperidin-4-yl acetic acid derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics for CNS disorders. Their ability to modulate key targets such as GABA transporters and sigma receptors provides a strong rationale for their further investigation. The experimental protocols outlined in this guide offer a robust framework for the preliminary pharmacological evaluation of these derivatives.

Future research should focus on synthesizing and screening a broader range of piperidin-4-yl acetic acid derivatives to establish clear structure-activity relationships. Elucidating the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their advancement into preclinical and clinical development. Furthermore, exploring the potential of these derivatives for other therapeutic targets may unveil new and exciting avenues for drug discovery.

References

  • Kieronska, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9687–9705. [Link]

  • Leal, M., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 30(3), 694. [Link]

  • Hutchinson, K., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1031-1043. [Link]

  • Mingaleeva, A. R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Kim, D. H., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7067-7083. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. [Link]

  • Kim, Y., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(8), 2145-2149. [Link]

  • Ronsisvalle, S., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 158, 829-837. [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284. [Link]

  • Mingaleeva, A. R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2849. [Link]

  • ResearchGate. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. [Link]

  • Google Patents. (1997).
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(9), 726-738. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Wikipedia. Piperidine-4-sulfonic acid. [Link]

  • Bambi, E., et al. (2014). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Neuropharmacology, 81, 246-255. [Link]

  • Khan, S. A., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(4), 833-838. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide to the complete nuclear magnetic resonance (NMR) spectroscopic characterization of 2-[1-(2-cyclopropylacetyl)piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the complete nuclear magnetic resonance (NMR) spectroscopic characterization of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, a molecule of interest in medicinal chemistry and drug development. We present a multi-faceted approach employing one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a thorough and validated structural elucidation.

Introduction: The Molecule and the Method

The target molecule, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, incorporates several key structural motifs: a substituted piperidine ring, a cyclopropyl group, an amide linkage, and a carboxylic acid. This combination presents a unique and illustrative challenge for structural characterization. The piperidine core is a prevalent scaffold in many pharmaceuticals, and its conformational dynamics can significantly influence biological activity.[1]

NMR spectroscopy stands as the preeminent technique for the unambiguous determination of such molecular structures in solution.[2] It provides unparalleled insight into the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships. This application note will systematically deconstruct the molecule's NMR signature, demonstrating how a suite of modern NMR experiments can be synergistically applied to assign every proton and carbon signal with a high degree of confidence.

Experimental Design and Rationale

A comprehensive NMR analysis relies on a logical progression of experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating dataset.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Connectivity Mapping (2D NMR) cluster_final Phase 4: Finalization SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR Provides proton census C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR Guides carbon analysis DEPT DEPT-135 & DEPT-90 (Carbon Multiplicity: CH, CH₂, CH₃) C13_NMR->DEPT Confirms carbon types COSY COSY (¹H-¹H Connectivity, Spin Systems) DEPT->COSY Informs proton network analysis HSQC HSQC (Direct ¹H-¹³C One-Bond Correlation) COSY->HSQC Links proton spin systems to carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation, Skeleton Assembly) HSQC->HMBC Confirms fragments, provides long-range links Structure Final Structure Assignment HMBC->Structure Assembles the final structure

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper preparation is critical to obtaining high-resolution spectra.[3][4]

  • Analyte Weighing: Accurately weigh 5-10 mg of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. This amount provides a good signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers.[3]

  • Solvent Selection: The choice of a deuterated solvent is paramount. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively solubilizes both the carboxylic acid and amide functionalities, and its ability to form hydrogen bonds slows the exchange of the -COOH and amide N-H (if present as a rotamer) protons, often making them observable. Chloroform-d (CDCl₃) is an alternative, though the carboxylic acid proton may be broader or exchange more readily.

  • Dissolution & Transfer: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[5] Vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality by interfering with magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. Incorrect sample volume can lead to poor shimming and distorted peak shapes.[6]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Data Acquisition and Interpretation

The following sections outline the expected results from each NMR experiment and the logic behind the spectral interpretation. For clarity, the atoms in the molecule are numbered as shown below.

Numbered structure of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
¹H NMR Spectroscopy: The Proton Census

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Carboxylic Acid Proton (H-12): A broad singlet is expected in the far downfield region, typically δ 10-12 ppm .[7] This signal will disappear upon the addition of a drop of D₂O, confirming its identity as an exchangeable acidic proton.

  • Piperidine Ring Protons (H-2, H-3, H-4, H-5, H-6): This region (δ 1.2-4.5 ppm ) is often complex due to signal overlap and the ring's conformational state.[8]

    • H-2ax/eq, H-6ax/eq: These protons are adjacent to the amide nitrogen. Due to the anisotropic effect of the carbonyl group and nitrogen, they will be deshielded, appearing as distinct multiplets around δ 2.8-4.5 ppm . The presence of two distinct signals for the axial and equatorial protons is indicative of slow chair-chair interconversion on the NMR timescale.

    • H-3ax/eq, H-5ax/eq: These protons will be more shielded, appearing as complex multiplets likely between δ 1.2-1.9 ppm .

    • H-4: This single methine proton will be a multiplet around δ 1.8-2.2 ppm , coupling to the adjacent H-3 and H-5 protons as well as the H-10 methylene protons.

  • Acetic Acid Methylene Protons (H-10): A doublet is expected around δ 2.2-2.4 ppm , deshielded by the adjacent carboxylic acid. The coupling will be to the H-4 methine proton.

  • Cyclopropylacetyl Methylene Protons (H-8): These protons are alpha to the amide carbonyl and will appear as a doublet around δ 2.1-2.3 ppm , coupling to the H-9 methine proton.

  • Cyclopropyl Ring Protons (H-9, H-13, H-14): The cyclopropyl group has a unique electronic structure that induces significant shielding.[9][10] These protons will appear in the highly shielded, upfield region of the spectrum (δ 0.1-1.0 ppm ).

    • H-9: A multiplet around δ 0.8-1.0 ppm .

    • H-13, H-14: Two distinct multiplets for the diastereotopic methylene protons around δ 0.1-0.6 ppm .

¹³C and DEPT NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify the multiplicity of each carbon (C, CH, CH₂, or CH₃).[11][12]

  • DEPT-90: Shows only CH (methine) carbons. For this molecule, signals for C-4 and C-9 are expected.

  • DEPT-135: Shows CH carbons as positive signals, CH₂ carbons as negative signals, and CH₃ carbons as positive signals. Quaternary carbons (C) are absent.[13]

    • Positive Signals:C-4, C-9 (CH).

    • Negative Signals:C-2, C-6, C-3, C-5, C-8, C-10, C-13, C-14 (CH₂).

Combining this information with the broadband ¹³C spectrum allows for a complete assignment.

Carbon AtomExpected δ (ppm)Multiplicity (from DEPT)Rationale
C-11 173-176CCarboxylic acid carbonyl carbon.[14]
C-7 170-172CAmide carbonyl carbon.[15]
C-2, C-6 45-55CH₂Piperidine carbons alpha to nitrogen.[16]
C-10 40-45CH₂Methylene carbon alpha to carboxylic acid.
C-8 38-42CH₂Methylene carbon alpha to amide carbonyl.
C-4 35-40CHSubstituted piperidine methine carbon.
C-3, C-5 28-35CH₂Piperidine carbons beta to nitrogen.
C-9 10-15CHCyclopropyl methine carbon.[17]
C-13, C-14 4-8CH₂Cyclopropyl methylene carbons, highly shielded.[17]
2D COSY: Mapping ¹H-¹H Connectivity

Correlation Spectroscopy (COSY) is the cornerstone of proton network analysis, identifying protons that are coupled to each other (typically through 2 or 3 bonds).[18][19] Cross-peaks in the 2D spectrum connect coupled protons.

Caption: Key expected COSY correlations.

  • Spin System 1 (Piperidine Ring): A strong correlation will be observed between H-4 and the H-3/H-5 protons. The H-3/H-5 protons will, in turn, show cross-peaks to the H-2/H-6 protons, allowing for the complete assignment of the piperidine spin system.

  • Spin System 2 (Substituent at C4): A crucial cross-peak between the piperidine H-4 and the acetic acid methylene H-10 confirms their connectivity.

  • Spin System 3 (N-Acyl Group): A cross-peak will connect the acetyl methylene H-8 to the cyclopropyl methine H-9 . Further correlations will be seen between H-9 and the cyclopropyl methylene protons H-13/H-14 .

2D HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D spectrum correlating each proton signal with the signal of the carbon atom to which it is directly attached.[20][21] This is a powerful and sensitive experiment for definitively pairing the ¹H and ¹³C assignments made previously. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

  • Example Correlations: A cross-peak at (δH ≈ 0.2 ppm, δC ≈ 5 ppm) would definitively assign a specific upfield proton signal to its cyclopropyl carbon (C-13/C-14). A cross-peak at (δH ≈ 4.0 ppm, δC ≈ 50 ppm) would link a downfield piperidine proton signal to its corresponding alpha-carbon (C-2/C-6).

2D HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the structure of an unknown molecule.[22] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of the individual spin systems identified by COSY.[2][23]

G cluster_piperidine Piperidine Core cluster_n_acyl N-Acyl Group cluster_c4_substituent C4-Substituent H26 H-2/6 C7 C-7 (Amide C=O) H26->C7 ³J C4 C-4 H4 H-4 C11 C-11 (Acid C=O) H4->C11 ³J (confirms C4-link) C26 C-2/6 C35 C-3/5 H8 H-8 H8->C26 ³J (confirms N-link) H8->C7 ²J C9 C-9 H8->C9 ²J H10 H-10 H10->C4 ²J H10->C35 ³J H10->C11 ²J

Caption: Key long-range HMBC correlations for structural assembly.

Key Correlations to Look For:

  • Connecting the N-Acyl Group to the Piperidine Ring:

    • A correlation from the methylene protons H-8 to the piperidine carbons C-2 and C-6 (a ³J coupling) is definitive proof of the N-acetyl linkage.

    • Correlations from both H-8 and the piperidine protons H-2/H-6 to the amide carbonyl carbon C-7 will confirm this fragment.

  • Connecting the Acetic Acid Group to the Piperidine Ring:

    • A correlation from the methylene protons H-10 to the piperidine methine carbon C-4 (a ²J coupling) and to carbons C-3 and C-5 (³J couplings) firmly establishes the substituent at the C-4 position.

    • A correlation from the piperidine proton H-4 to the carboxylic acid carbonyl C-11 (a ³J coupling) provides further validation.

  • Confirming the Cyclopropylacetyl Moiety:

    • Correlations from the methylene protons H-8 to the cyclopropyl methine carbon C-9 and from the methine proton H-9 to the amide carbonyl C-7 will solidify this part of the structure.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid can be achieved. The process begins with sample preparation, proceeds through initial proton and carbon surveys with 1D techniques, and culminates in the mapping of through-bond connectivity using COSY, HSQC, and HMBC. This methodical approach, grounded in the fundamental principles of NMR, provides a self-validating dataset that ensures the highest level of scientific integrity for structure elucidation in a research or drug development setting.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • Schröder, C., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 15(10), e1800275.
  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Edwards, P. N., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wang, Y. N., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the ¹⁵N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14601.
  • Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12, 23458-23468.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Saurí, J. (2026).
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. ¹³C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • e-PG Pathshala. (n.d.). Principles of 2D NMR spectroscopy- Homonuclear correlations. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Sun, S. H., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Catalysis Science & Technology, 4, 3453-3460.
  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane C₃H₆. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Yu, Y. (2018). Structural Elucidation of An Unknown Compound. Cornell University eCommons.
  • Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). A Lecture Course on COSY NMR Spectroscopy Based on the Product Operator Formalism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Protein Data Bank. (n.d.). Piperidine. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • De Gruyter. (2018).
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ACS Publications. (2014, December 29). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Retrieved from [Link]

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Application

Application Note: Scale-Up Production Techniques for 2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]acetic acid

Introduction and Chemical Context The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS 1513764-66-3) is a highly versatile, functionalized piperidine building block. It is prominently utilized in the me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS 1513764-66-3) is a highly versatile, functionalized piperidine building block. It is prominently utilized in the medicinal chemistry and process development of complex active pharmaceutical ingredients (APIs), most notably as a critical fragment in the synthesis of soluble guanylate cyclase (sGC) activators targeted for the treatment of glaucoma and cardiovascular diseases ()[1].

Transitioning this molecule from a milligram-scale discovery environment to a multi-kilogram pilot plant requires a fundamental redesign of the synthetic route. Discovery routes typically rely on expensive coupling agents (e.g., HATU, EDCI), toxic polar aprotic solvents (DMF), and chromatographic purification. This application note details a highly scalable, self-validating, two-step process utilizing biphasic Schotten-Baumann conditions and alkaline hydrolysis to achieve >99% purity without chromatography.

Retrosynthetic Strategy & Process Logic

Direct acylation of the free amino acid, 2-(piperidin-4-yl)acetic acid, is notoriously problematic at scale. The zwitterionic nature of the starting material renders it highly insoluble in standard organic solvents. While it can be dissolved in aqueous base, adding an electrophile like cyclopropylacetyl chloride directly to an aqueous amine solution results in competitive hydrolysis of the acid chloride, necessitating a massive excess of the expensive acylating agent.

The Causality Behind the Scale-Up Route: To bypass these solubility and chemoselectivity issues, the process chemistry route utilizes Ethyl 2-(piperidin-4-yl)acetate as the starting material.

  • Solubility & Phase Transfer: The ethyl ester is highly soluble in ethyl acetate (EtOAc). This enables a biphasic Schotten-Baumann acylation where the organic phase houses the amine and the acid chloride, while the aqueous phase contains sodium hydroxide (NaOH) to act as an acid scavenger.

  • Reaction Kinetics: By maintaining high agitation (minimizing mass-transfer limitations) and strict temperature control (0–5°C), the acylation of the secondary amine outpaces the hydrolysis of the acid chloride, ensuring near-quantitative yields with only a 1.05 molar equivalent of the acylating agent ()[2].

  • Self-Validating Purification: Following the acylation, the ester is hydrolyzed. The resulting aqueous carboxylate solution is washed with methyl tert-butyl ether (MTBE). This critical step acts as a self-validating purification gate: all neutral impurities (unreacted ester, organic byproducts) are extracted away. Upon acidification of the aqueous layer, only the highly pure target acid crystallizes.

Process Engineering & Workflows

G SM1 Ethyl 2-(piperidin-4-yl)acetate (Starting Material) Step1 Schotten-Baumann Acylation (EtOAc / aq. NaOH, 0-5°C) SM1->Step1 SM2 Cyclopropylacetyl chloride (Acylating Agent) SM2->Step1 Int Ethyl 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetate (Intermediate) Step1->Int Step2 Alkaline Hydrolysis (NaOH, EtOH/H2O, 40°C) Int->Step2 Final 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetic acid (API Building Block) Step2->Final

Figure 1: Two-step scalable synthesis of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid.

Process R1 Reactor 1: Acylation Biphasic System (EtOAc/Water) Jacket Temp: -5°C Agitation: 150 rpm Sep Phase Separation Aqueous Waste Discarded Organic Layer Washed R1->Sep Transfer Organic Phase R2 R2 Sep->R2 Solvent Swap / Addition Cry Crystallization Acidification to pH 2-3 Cooling to 5°C R2->Cry Aqueous layer retained Fil Filtration & Drying Nutsche Filter Vacuum Dry at 45°C Cry->Fil Slurry transfer

Figure 2: Process engineering workflow detailing unit operations from acylation to isolation.

Quantitative Scale-Up Metrics

The transition from the discovery route to the optimized pilot-scale process yields significant improvements in environmental impact (E-factor), throughput (Space-Time Yield), and product purity.

ParameterDiscovery Scale (10 g)Pilot Scale (5 kg)
Starting Material 2-(piperidin-4-yl)acetic acidEthyl 2-(piperidin-4-yl)acetate
Acylating Agent Cyclopropylacetic acid + HATUCyclopropylacetyl chloride
Solvent System DMF / DIPEAEtOAc / Aqueous NaOH
Overall Yield 65%88%
Purity (HPLC) 92% (requires chromatography)>99.5% (direct crystallization)
E-Factor >150<15
Space-Time Yield 12 g / L·day145 g / L·day

Step-by-Step Experimental Protocols

Stage 1: Biphasic Schotten-Baumann Acylation

Objective: Synthesize Ethyl 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetate.

  • Reactor Charging: To a 50 L jacketed glass-lined reactor, charge Ethyl 2-(piperidin-4-yl)acetate (5.0 kg, 29.2 mol) and ethyl acetate (EtOAc, 20 L).

  • Base Addition: Add a pre-cooled solution of 2M aqueous NaOH (16 L, 32.0 mol). Initiate overhead agitation at 150 rpm to ensure thorough mixing of the biphasic system.

  • Thermal Control: Set the reactor jacket temperature to -5°C and cool the internal reaction mixture to 0–5°C. Mechanistic Insight: Strict thermal control prevents the exothermic hydrolysis of the incoming acid chloride.

  • Acylation: Slowly dose cyclopropylacetyl chloride (3.63 kg, 30.6 mol, 1.05 eq) via an addition funnel over 2 hours, maintaining the internal temperature below 10°C.

  • In-Process Control (IPC): Stir for an additional 30 minutes post-addition. Sample the organic layer for HPLC analysis. The reaction is deemed complete when unreacted amine is <1.0%.

  • Phase Separation: Halt agitation and allow phases to separate for 30 minutes. Discard the lower aqueous layer (contains NaCl and excess NaOH). Wash the organic layer with 10% brine (10 L) and transfer the organic phase to Reactor 2.

Stage 2: Alkaline Hydrolysis & Crystallization

Objective: Isolate the final target, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid.

  • Solvent Swap: Concentrate the organic layer from Stage 1 under reduced pressure (400 mbar, 40°C) to approximately 10 L. Add Ethanol (EtOH, 15 L) to the reactor.

  • Hydrolysis: Charge 4M aqueous NaOH (10 L, 40.0 mol) to the reactor. Heat the mixture to an internal temperature of 40°C for 3 hours.

  • IPC Validation: Confirm the disappearance of the ethyl ester via HPLC (<0.5% remaining).

  • Impurity Extraction (Self-Validating Step): Cool the mixture to 20°C. Add MTBE (15 L) and agitate for 15 minutes. Allow phase separation and discard the upper organic layer. This critical step removes any unreacted ester and neutral dimeric impurities, ensuring the final product's purity.

  • Crystallization: Cool the retained aqueous layer to 5°C. Slowly dose concentrated HCl (approx. 3.5 L) until the pH reaches 2.0–2.5. The product will begin to precipitate as a dense white slurry.

  • Isolation: Stir the slurry at 5°C for 2 hours to maximize crystal growth. Filter the product using a Nutsche filter. Wash the filter cake with ice-cold water (2 × 5 L) to remove residual NaCl.

  • Drying: Dry the solid in a vacuum oven at 45°C and 50 mbar until the moisture content is <0.5% by Karl Fischer titration.

References

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd/3rd Ed.). Academic Press / Elsevier.

  • Novartis AG. (2016). Thiophen-2-yl-pyridin-2-yl-1H-pyrazole-4-carboxylic acid derivatives and the use thereof as soluble guanylate cyclase activators. World Intellectual Property Organization, Patent No. WO2016001876A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid . This highly polar, zwitterion-like molecule presents unique challenges during N-acylation and subsequent saponification.

This guide moves beyond basic protocols by explaining the mechanistic causality behind each step, ensuring your experimental workflows are robust, self-validating, and reproducible.

Synthesis Workflow Overview

The synthesis relies on a two-step process: the N-acylation of the secondary amine in ethyl 2-(piperidin-4-yl)acetate[1], followed by the basic hydrolysis (saponification) of the ethyl ester to reveal the final acetic acid moiety.

SynthesisWorkflow Start Starting Materials: Ethyl 2-(piperidin-4-yl)acetate + 2-cyclopropylacetic acid Coupling Step 1: Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Intermediate Intermediate: Ethyl 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetate Coupling->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Workup Step 3: Acidic Workup (HCl to pH 2-3) Hydrolysis->Workup Product Final Product: 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetic acid Workup->Product

Workflow for synthesizing 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid.

Troubleshooting FAQs & Mechanistic Insights

Q1: My EDC/HOBt coupling yield is stuck below 50%, and I observe a major byproduct by LC-MS. What is happening?

A1: The byproduct you are observing is likely an inactive N-acylurea . During EDC-mediated couplings, the 2-cyclopropylacetic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate[2]. If this intermediate does not react quickly with your piperidine derivative, it undergoes a spontaneous [1,3]-sigmatropic rearrangement into a stable, unreactive N-acylurea, permanently trapping your starting material.

The Fix: Ensure you are using at least 1.2 equivalents of HOBt. HOBt rapidly intercepts the O-acylisourea to form an OBt-ester. This ester is highly stable against rearrangement but remains exceptionally reactive toward the piperidine nitrogen, effectively shifting the kinetic distribution toward your desired amide[3].

Q2: Should I use 2-cyclopropylacetic acid with coupling agents, or synthesize 2-cyclopropylacetyl chloride instead?

A2: Both routes are viable, but they possess different yield and impurity profiles. Using 2-cyclopropylacetyl chloride directly with a base like triethylamine (TEA) can drive the N-acylation to near-quantitative yields (>89%) very rapidly[4]. However, acid chlorides are highly moisture-sensitive and can lead to localized heating and degradation if not controlled. If you prefer milder conditions, EDC/HOBt is the gold standard, but you must ensure the reaction pH is strictly maintained between 7-9 using DIPEA. If the pH drops, the secondary amine of ethyl 2-(piperidin-4-yl)acetate protonates, rendering it non-nucleophilic[2].

Q3: During the saponification of the intermediate ester, I am losing product during the workup. How can I improve recovery?

A3: The final product is highly polar due to the presence of both an amide and a free carboxylic acid. Product loss typically occurs during the acidic workup rather than the hydrolysis itself. Because the product is water-soluble, extracting it requires precise pH adjustment. You must acidify the aqueous layer to pH 2-3 to ensure the carboxylic acid is fully protonated (neutralized). Extracting with standard ethyl acetate might not be enough; switching to a more polar organic mixture, such as 10% isopropanol in dichloromethane (DCM), will drastically improve your partition coefficient and final yield.

Troubleshooting Logic Diagram

TroubleshootingLogic Issue Low Amide Coupling Yield Check1 Check LC-MS for N-acylurea byproduct Issue->Check1 Check2 Check pH of reaction Issue->Check2 Fix1 Increase HOBt loading or switch to HATU Check1->Fix1 Detected Fix2 Add DIPEA to maintain pH 7-9 Check2->Fix2 Acidic

Troubleshooting logic for resolving low yields in the amide coupling step.

Quantitative Data: Reagent Comparison

To help you select the best approach for the N-acylation step, the following table summarizes the quantitative performance of various coupling strategies based on established literature parameters.

MethodReagentsTypical YieldReaction TimePrimary Risk / Drawback
Acid Chloride 2-cyclopropylacetyl chloride, TEA, DCM85–95%2–5 hHigh moisture sensitivity; exothermic[4].
Carbodiimide 2-cyclopropylacetic acid, EDC, HOBt, DIPEA75–85%12–24 hN-acylurea formation if HOBt is insufficient[2].
Uronium 2-cyclopropylacetic acid, HATU, DIPEA90–98%1–3 hHigh reagent cost; difficult byproduct removal.
Catalytic Additive EDC, DMAP, cat. HOBt (5-10 mol%)50–70%24–42 hSluggish kinetics for sterically hindered amines[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that you do not proceed to the next step if a failure cascade has begun.

Protocol A: N-Acylation (Synthesis of Intermediate Ester)

Objective: Synthesize ethyl 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetate via EDC/HOBt coupling.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 2-cyclopropylacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

    • Validation Check 1: Spot the reaction on a TLC plate. The disappearance of the starting acid confirms the successful formation of the active OBt-ester[5].

  • Coupling: Add ethyl 2-(piperidin-4-yl)acetate (1.1 eq) and DIPEA (2.5 eq) dropwise. The excess DIPEA ensures the amine remains in its nucleophilic free-base form[2].

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Validation Check 2: Analyze via LC-MS. Look for the target mass and ensure the absence of the +18 Da N-acylurea mass.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and EDC urea byproduct), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Saponification & Isolation (Synthesis of Final Product)

Objective: Hydrolyze the ester to yield 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid without cleaving the amide bond.

  • Hydrolysis: Dissolve the intermediate ester in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Do not heat, as elevated temperatures in strong base can initiate amide bond cleavage.

    • Validation Check 3: TLC (using a highly polar eluent like 10% MeOH in DCM) should show complete consumption of the higher-Rf ester spot.

  • Concentration: Remove the volatile organics (THF and MeOH) under reduced pressure at a bath temperature no higher than 30 °C.

  • Acidification (Critical Step): Cool the remaining aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 2.0–3.0 (verify with a pH meter or precise indicator strips).

  • Extraction: Extract the acidic aqueous layer three times with a solution of 10% isopropanol in DCM.

    • Validation Check 4: Spot the aqueous layer on TLC to ensure no product remains behind.

  • Isolation: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the pure 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid.

References

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction Benchchem URL
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt)
  • DOI.
  • ACS Publications (Organic Process Research & Development)
  • What is the chemical formula of piperidine?

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. This resource provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the solubility and achieve successful experimental outcomes.

Introduction to the Challenge

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is a molecule characterized by a carboxylic acid moiety, indicating a pH-dependent solubility profile, and lipophilic fragments, including the piperidine ring and the cyclopropylacetyl group. This combination often leads to low solubility in aqueous media, a significant hurdle in formulation development and in-vitro/in-vivo studies. This guide will explore systematic approaches to overcome this limitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid in water have failed. What is the first and most critical parameter to consider?

A1: The primary factor governing the solubility of this compound is the pH of the aqueous medium. As a carboxylic acid, its solubility is significantly influenced by the degree of ionization.

  • The "Why": In its unionized (protonated) form at low pH, the molecule is more lipophilic and thus less soluble in water. By increasing the pH above its acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more water-soluble.[1][2]

  • Troubleshooting Steps:

    • Determine the pKa: If the pKa is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. For a carboxylic acid of this nature, the pKa is likely in the range of 4-5.

    • pH Adjustment: Systematically increase the pH of your aqueous solution. Prepare a series of buffers (e.g., phosphate, borate) with increasing pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

    • Solubility Assessment: Add an excess of the compound to each buffer, equilibrate (typically for 24-48 hours with agitation), and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the compound.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs, or I need to work at a specific pH where it's insoluble. What's the next logical step?

A2: The next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[3][4]

  • The "Why": Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of your molecule. This "like-dissolves-like" principle allows for greater solubilization.

  • Commonly Used Co-solvents for Pre-clinical Formulations:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400

    • Glycerin

    • Dimethyl Sulfoxide (DMSO) - Use with caution due to potential toxicities and effects on experimental systems.

  • Experimental Workflow:

Caption: Workflow for Co-solvent Screening.

  • Protocol: Co-solvent Solubility Screening

    • Prepare stock solutions of your chosen co-solvents.

    • Create a matrix of co-solvent/buffer blends (e.g., 10%, 20%, 30%, 40% v/v co-solvent in your target pH buffer).

    • Add an excess of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid to each blend.

    • Equilibrate the samples with agitation.

    • Filter or centrifuge to remove undissolved solid.

    • Analyze the supernatant for dissolved compound concentration.

  • Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 1
Ethanol1015
2050
Propylene Glycol1025
2075
PEG 4001040
20150
Q3: My application has strict limitations on the use of organic solvents. Are there alternative excipients I can use?

A3: Absolutely. Complexation with cyclodextrins is a powerful technique to enhance the solubility of poorly soluble drugs without the need for organic co-solvents.[5][6]

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. The non-polar parts of your molecule can form an "inclusion complex" by fitting into this cavity, effectively shielding them from the aqueous environment. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[5][7]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often the first choice due to its high water solubility and safety profile.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Randomly methylated-β-cyclodextrin (RM-β-CD)

  • Experimental Workflow:

Caption: Cyclodextrin Complexation Workflow.

  • Protocol: Phase Solubility Study with Cyclodextrins

    • Prepare a series of aqueous solutions of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

    • Add an excess amount of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid to each solution.

    • Shake the samples at a constant temperature until equilibrium is reached (e.g., 48-72 hours).

    • Withdraw aliquots, filter through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound by a validated analytical method.

    • Plot the solubility of your compound against the cyclodextrin concentration. A linear relationship (A_L type) indicates the formation of a soluble 1:1 complex.

Q4: For solid dosage form development, what advanced techniques should I consider to improve dissolution and bioavailability?

A4: For solid formulations, creating an amorphous solid dispersion (ASD) is a highly effective and widely used strategy.[8][9]

  • The "Why": Crystalline materials require energy to break the crystal lattice before they can dissolve. By dispersing the drug in an amorphous state within a hydrophilic polymer matrix, you eliminate this energy barrier. The amorphous form is in a higher energy state and thus more readily dissolves.[9][10] The polymer also helps to prevent the drug from recrystallizing in solution, maintaining a supersaturated state which can enhance absorption.[2]

  • Common Polymers for ASDs:

    • Polyvinylpyrrolidone (PVP) K25 or K30

    • Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA 64)

    • Hydroxypropyl methylcellulose (HPMC)

    • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[2]

  • Manufacturing Methods:

    • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and forming the solid dispersion.

    • Hot-Melt Extrusion (HME): A mixture of the drug and polymer is heated and mixed, and then extruded. This is a solvent-free method.

  • Evaluation of ASDs:

    • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

    • Dissolution Testing: Perform in-vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline drug. You should observe a significant increase in both the rate and extent of dissolution.

Q5: What about particle size reduction? Is that a viable option?

A5: Yes, particle size reduction, particularly to the sub-micron range (nanosuspension), is another effective approach.[11][12]

  • The "Why": According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[13] By reducing the particle size, you dramatically increase the surface area-to-volume ratio, leading to a faster dissolution rate.[12][14]

  • Methods for Preparing Nanosuspensions:

    • Media Milling (Wet Milling): The drug is dispersed in a liquid medium with milling media (e.g., ceramic beads), and high energy is applied to break down the particles.

    • High-Pressure Homogenization: A suspension of the drug is forced through a narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.

  • Key Considerations for Nanosuspensions:

    • Stabilization: Nanosuspensions are thermodynamically unstable and require stabilizers (surfactants or polymers) to prevent particle aggregation.[15][16]

    • Characterization: Particle size distribution and zeta potential are critical quality attributes to be measured.

Summary of Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment/Salt Formation Increases ionization and polarity.[1][13]Simple, effective for ionizable drugs.Limited to specific pH ranges, potential for precipitation upon pH change.
Co-solvents Reduces solvent polarity.[3]Effective at increasing solubility.Potential for toxicity, may not be suitable for all applications.[4]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule.[5]Avoids organic solvents, can improve stability.Can be expensive, requires specific molar ratios.[17]
Amorphous Solid Dispersions Increases energy state, eliminates crystal lattice energy.[8]Significant increase in dissolution rate and bioavailability.[18]Can be physically unstable (recrystallization), requires specialized equipment.
Nanosuspension Increases surface area for faster dissolution.[11]Applicable to many poorly soluble drugs, can be used for various administration routes.Requires stabilizers, potential for particle growth over time.[19]

References

  • Google Patents. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • MDPI. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]

  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available from: [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • asiapharmaceutics.info. Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Available from: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Available from: [Link]

  • PMC. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Available from: [Link]

  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. Available from: [Link]

  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • pH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Bentham Science Publishers. Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Available from: [Link]

  • eScholarship. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Available from: [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of.... Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • ijpsr. NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM FOR POORLY WATER SOLUBLE DRUG AND ENHANCED BIOAVAILABILITY. Available from: [Link]

  • MDPI. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Available from: [Link]

  • PMC. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available from: [Link]

  • PMC. Nanosuspension: An approach to enhance solubility of drugs. Available from: [Link]

  • 2-(Piperidin-4yl)acetic acid hydrochloride | 73415-84-6. Available from: [Link]

  • Asian Journal of Pharmaceutics (AJP). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Available from: [Link]

  • ResearchGate. (PDF) SOLID DISPERSIONS AS STRATEGY TO IMPROVE SOLUBILITY AND DISSOLUTION RATE OF WATER INSOLUBLE DRUGS. Available from: [Link]

  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products.[a,b,c]. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Scholars Research Library. Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Available from: [Link]

  • Manufacturing Chemist. Enhancing solubility with novel excipients. Available from: [Link]

  • RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • SciSpace. Nanosuspension technologies for delivery of poorly soluble drugs. Available from: [Link]

  • PubChem - NIH. Piperidin-1-yl-acetic acid. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid and Its Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific chromatographic challenges associated with the synthesis, purificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific chromatographic challenges associated with the synthesis, purification, and impurity profiling of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid .

In drug development and process chemistry, optimizing the separation of an Active Pharmaceutical Ingredient (API) from its synthetic byproducts requires a deep mechanistic understanding of molecular interactions. This guide will help you navigate the "polarity paradox" created by the divergent physicochemical properties of this compound's reaction matrix.

Section 1: Physicochemical Profiling & The Polarity Paradox

Before adjusting mobile phases or swapping columns, we must establish the causality of retention. The target molecule features a neutral amide core and a terminal carboxylic acid. However, its synthetic byproducts exhibit wildly divergent polarities.

Table 1: Physicochemical Profiling of Target and Key Byproducts

CompoundSynthetic RoleKey Functional GroupsEst. pKaChromatographic Challenge
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid Target APIAmide, Carboxylic Acid~4.5Baseline separation from structurally similar acidic byproducts.
Piperidin-4-ylacetic acid Unreacted Starting MaterialSecondary Amine, Carboxylic Acid~4.5 (acid), ~10.5 (amine)Zwitterionic nature causes void elution on RP-HPLC and severe peak tailing.
Cyclopropylacetic acid Unreacted Acylating AgentCarboxylic Acid~4.8High risk of co-elution with the target API due to identical acidic moieties.
Dimerized Impurities Side-reaction ByproductMultiple AmidesNeutralHighly lipophilic; requires strong organic gradients to elute, risk of carryover.
Section 2: Troubleshooting Guides & FAQs

Q1: Why does the unreacted starting material, piperidin-4-ylacetic acid, exhibit severe peak tailing and poor retention on my standard C18 column? Causality & Solution: Piperidin-4-ylacetic acid is a zwitterion. At a neutral pH, the secondary amine is protonated (pKa ~10.5) and the carboxylic acid is deprotonated. The severe tailing is caused by[1] on the silica backbone (Si-O⁻). To resolve this, you must suppress silanol ionization by lowering the mobile phase pH below 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). However, because the fully protonated molecule is highly polar, it will likely elute in the void volume of a standard C18 column. We recommend switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) phase to retain this specific byproduct.

Q2: Cyclopropylacetic acid is co-eluting with the main product. How can I achieve baseline separation? Causality & Solution: Both the target API and the cyclopropylacetic acid byproduct possess terminal carboxylic acid moieties with nearly identical pKa values (~4.5–4.8). On a standard reversed-phase column, hydrophobic collapse or insufficient selectivity can cause co-elution. To induce selectivity, utilize a [2] or a Porous Graphitized Carbon (PGC) stationary phase.[3] by exploiting stereochemical interactions when paired with a step gradient of formic acid.

Q3: I am experiencing baseline drift and retention time shifts when analyzing these carboxylic acid byproducts via LC-MS. What is the root cause? Causality & Solution: [4] is often caused by inadequate buffering capacity or the use of non-volatile ion-pairing agents that contaminate the MS source. Ensure you are using MS-compatible volatile buffers (e.g., ammonium formate or ammonium acetate). Avoid TFA if negative-mode Electrospray Ionization (ESI) is required, as TFA severely suppresses negative ion formation for carboxylic acids.

Section 3: Visualizing Chromatographic Logic

MethodDev A Assess Byproduct Polarity B Zwitterionic / Basic (Piperidin-4-ylacetic acid) A->B LogP < 0 C Lipophilic / Acidic (Cyclopropylacetic acid) A->C LogP > 1 D HILIC Column 10mM NH4OAc (pH 5.8) B->D Retain basic amines E PGC or End-capped C18 0.1% Formic Acid (pH 2.5) C->E Resolve acidic species

Decision matrix for selecting chromatographic modes based on byproduct polarity.

Tailing P Peak Tailing C Silanol Interactions (Si-O⁻ + NH₂⁺) P->C S1 Lower pH (< 3.0) C->S1 S2 End-Capped Phase C->S2 M1 Protonate Silanols S1->M1 M2 Steric Shielding S2->M2 R Symmetrical Peak M1->R M2->R

Mechanistic resolution of piperidine peak tailing via pH control and shielding.

Section 4: Step-by-Step Methodologies

To ensure absolute reliability, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability criteria are met.

Protocol 1: RP-HPLC Method for Target API & Cyclopropylacetic Acid

This method utilizes acidic suppression to force the carboxylic acid moieties into their neutral, hydrophobic state, maximizing retention and resolution.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Fully protonates the carboxylic acid groups to maximize hydrophobic retention.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Porous Graphitized Carbon (PGC) or heavily end-capped C18 (Dimensions: 150 x 4.6 mm, 3 µm particle size).

  • Gradient Program (Flow Rate: 1.0 mL/min):

    • 0-2 min: 5% B (Isocratic hold to focus polar species at the column head).

    • 2-15 min: 5% to 60% B (Linear gradient to resolve cyclopropylacetic acid from the API).

    • 15-18 min: 95% B (Aggressive wash step to elute lipophilic dimerized impurities).

    • 18-22 min: 5% B (Re-equilibration).

  • System Suitability (Self-Validation):

    • Inject a resolution standard containing 50 µg/mL of both the API and cyclopropylacetic acid.

    • Pass Criteria: Resolution ( Rs​ ) between the two peaks must be > 2.0. The USP Tailing Factor ( Tf​ ) for the API must be < 1.5.

Protocol 2: HILIC Method for Piperidin-4-ylacetic acid (Zwitterionic Byproduct)

This method abandons hydrophobic retention entirely, relying instead on the partitioning of the polar byproduct into a water-enriched layer immobilized on the silica surface.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8. Causality: Maintains the zwitterionic state of the piperidine byproduct, maximizing its polarity for HILIC retention.

    • Phase B: 100% Acetonitrile.

  • Column Selection: Zwitterionic HILIC (ZIC-HILIC) or bare silica (Dimensions: 100 x 2.1 mm, 2.7 µm particle size).

  • Isocratic Program: 80% B / 20% A at a flow rate of 0.4 mL/min. (Note: In HILIC, the organic phase is the weak solvent).

  • System Suitability (Self-Validation):

    • Inject a 10 µg/mL standard of piperidin-4-ylacetic acid.

    • Pass Criteria: Retention factor ( k′ ) must be > 3.0. USP Tailing Factor ( Tf​ ) must be < 1.8.

Section 5: References
  • Title: HPLC Separation of Carboxylic Acids | Source: SIELC Technologies | URL: [Link]

  • Title: HPLC Separation of Carboxylic Acids Using Porous Graphitized Carbon and Gradient Elution with Formic Acid Solutions | Source: ResearchGate | URL: [Link]

  • Title: Development of a New High-Performance Liquid Chromatography–Electrospray Ionization Time-of-Flight Mass Spectrometry Method for the Determination of Low Molecular Mass Organic Acids in Plant Tissue Extracts | Source: ACS Publications | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid from Biological Matrices

Welcome to the technical support center for the extraction of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing robust and efficient extraction protocols for this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid to consider for extraction?

Q2: What are the most common methods for extracting this type of compound from biological samples?

A2: The three most common techniques for extracting a small molecule like 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample cleanliness, throughput, and the nature of the biological matrix.[1][2]

Q3: Which analytical technique is most suitable for the final analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range.[3][4][5] Your extraction protocol should aim to produce a final sample that is compatible with LC-MS/MS analysis, meaning it should be free of excessive salts, proteins, and phospholipids that can cause matrix effects and interfere with ionization.

Q4: How important is pH control during extraction?

A4: pH control is critical. For this acidic compound, adjusting the sample pH to be at least 2 units below the pKa of the carboxylic acid will protonate it, making the molecule more neutral and thus more amenable to extraction into an organic solvent during LLE or retention on a reversed-phase SPE sorbent.[6] Conversely, for ion-exchange SPE, pH will be adjusted to ensure the analyte is charged.

Troubleshooting Guides

Protein Precipitation (PPT)

PPT is a fast and simple method, but it is the least clean of the three. It is often used in early discovery or for high-throughput applications where speed is more critical than ultimate sensitivity.[2]

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Analyte co-precipitates with proteins.- Test different organic solvents: Acetonitrile is a common choice, but methanol or acetone might be better for your analyte.[2][7] - Optimize the solvent-to-sample ratio: A 3:1 or 4:1 ratio is a good starting point.[2] - Consider temperature: Performing the precipitation at a lower temperature can sometimes improve recovery.
Poor Reproducibility Inconsistent protein crashing and pelleting.- Ensure vigorous and consistent vortexing: This is crucial for uniform protein precipitation. - Optimize centrifugation time and speed: A longer and faster spin can lead to a more compact pellet.[8] - Use a filter plate: For high-throughput applications, 96-well filter plates can provide more consistent results than centrifugation.[8]
High Matrix Effects in LC-MS/MS Co-extracted phospholipids and other endogenous components.- PPT is inherently a "dirty" cleanup: If matrix effects are significant, consider a more selective technique like LLE or SPE. - Phospholipid removal plates: These can be used as a secondary cleanup step after PPT.
Starting Protocol for Protein Precipitation
  • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT and is based on the differential solubility of the analyte between two immiscible liquids.[9] For an acidic compound, pH adjustment is a critical step.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Incorrect pH for extraction.- Adjust the pH of the aqueous sample: For this acidic analyte, lower the pH to at least 2 units below its pKa to ensure it is in its neutral form.[6] - Use a stronger extraction solvent: If a non-polar solvent like hexane gives low recovery, try a more polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[10][11]
Emulsion formation.- Use gentle mixing: Instead of vigorous shaking, gently rock or invert the extraction tube.[12] - "Salting out": Add a small amount of a saturated salt solution (e.g., NaCl) to the aqueous phase to break the emulsion.[12] - Centrifugation: Spinning the sample can help to separate the layers.[12]
Poor Reproducibility Inconsistent phase separation or volume transfer.- Ensure complete phase separation: Allow sufficient time for the two phases to separate before aspirating the organic layer. - Use a consistent technique for transferring the organic layer.
Recommended LLE Solvent Selection
Solvent Polarity Comments
Hexane/Heptane LowGood for extracting highly non-polar compounds. Likely too non-polar for the target analyte.
Methyl tert-butyl ether (MTBE) MediumA good starting point. Less prone to emulsion formation than diethyl ether.[10]
Ethyl Acetate Medium-HighA versatile solvent, but can co-extract more interferences.[11]
Dichloromethane (DCM) HighCan be effective but is a denser-than-water solvent, which can complicate handling.
Starting Protocol for Liquid-Liquid Extraction
  • To 100 µL of biological sample, add a small volume of a strong acid (e.g., 1M HCl) to adjust the pH to ~2-3.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Gently mix for 5-10 minutes.

  • Centrifuge at a low speed (~2000 x g) for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is the most selective and powerful technique for sample cleanup, providing the cleanest extracts and highest sensitivity.[13][14] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Analyte breaks through during loading.- Improper conditioning: Ensure the sorbent is properly wetted with an organic solvent followed by an aqueous solution.[13][15] - Incorrect pH: For reversed-phase SPE, the sample pH should be adjusted to suppress the ionization of the analyte. - Sample loading flow rate is too high: Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[15]
Analyte is not completely eluted.- Elution solvent is too weak: Increase the organic content of the elution solvent or use a stronger solvent.[13][14] - Insufficient elution volume: Increase the volume of the elution solvent.[14]
High Background/Interferences Interferences are co-eluted with the analyte.- Optimize the wash step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[13] - Use a more selective sorbent: Consider a mixed-mode or ion-exchange sorbent.[1][16]
SPE Sorbent Selection Guide
Sorbent Type Retention Mechanism Best For
Reversed-Phase (C18, C8) Hydrophobic interactionsRetaining non-polar to moderately polar compounds from an aqueous matrix.
Mixed-Mode Anion Exchange (MAX) Hydrophobic and anion-exchange interactionsRetaining acidic compounds. This is a highly recommended starting point for the target analyte.[1][16]
Polymeric Hydrophobic and pi-pi interactionsA broader range of compounds, often with higher capacity than silica-based sorbents.
Starting Protocol for Mixed-Mode Anion Exchange SPE
  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of a weak buffer at a pH that will ensure your analyte is charged (e.g., ammonium acetate, pH 7).

  • Load: Dilute the biological sample with the equilibration buffer and load it onto the cartridge at a slow flow rate.

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute: Elute the analyte with 1 mL of a solvent containing an acid to neutralize the charge on the analyte and disrupt the ionic interaction (e.g., 5% formic acid in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

Decision Tree for Extraction Method Selection

Extraction_Decision_Tree start Start: Define Analytical Needs throughput High Throughput Screening? start->throughput purity High Sample Purity Required? throughput->purity No ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) purity->lle No spe Solid-Phase Extraction (SPE) purity->spe Yes end Proceed to Method Development ppt->end lle->end spe->end

Caption: A decision tree to guide the selection of the most appropriate extraction technique.

General Solid-Phase Extraction Workflow

SPE_Workflow cluster_0 SPE Cartridge Steps cluster_1 Sample Processing Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute Evaporate 6. Evaporate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

  • Yara, S. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Bonna-Agela Technologies. Retrieved from [Link]

  • Kacinko, S. L., & Valdez, A. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 25(7), 603–607. Retrieved from [Link]

  • Frontage Laboratories. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

  • Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • Kumar, P., & Singh, R. (2015). extraction of drugs from biological materials such as viscera, blood, urine and vitreous humour. Academia.edu. Retrieved from [Link]

  • Mondal, P., & Shaw, A. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 363–367. Retrieved from [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Hawach. (2023, July 31). How to Solve Solid Phase Extraction Cartridge Common Problems? Retrieved from [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • Zhang, H., & Zhang, D. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Retrieved from [Link]

  • Bajad, S., Singla, A. K., & Bedi, K. L. (2002). Liquid chromatographic method for determination of piperine in rat plasma: application to pharmacokinetics. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 776(2), 245–249. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. Retrieved from [Link]

  • de Souza, A. C. B., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. Journal of Chromatography B, 1235, 124018. Retrieved from [Link]

  • K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. Retrieved from [Link]

Sources

Troubleshooting

HPLC Support Center: Troubleshooting Baseline Noise for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic Acid

Overview & Analytical Challenges Analyzing 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid presents a highly specific optical challenge. Structurally, this molecule consists of a piperidine ring, a cyclopropyl group...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Analytical Challenges

Analyzing 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid presents a highly specific optical challenge. Structurally, this molecule consists of a piperidine ring, a cyclopropyl group, an amide bond, and a carboxylic acid moiety. Because it lacks an extended conjugated π -system or aromatic rings, it exhibits exceptionally weak UV absorbance.

To achieve adequate sensitivity, detection must be performed at low UV wavelengths (typically 205–214 nm) to capture the absorbance of the carbonyl groups. At these extreme wavelengths, the margin for error in baseline stability is virtually zero. Background absorbance from solvents is magnified, refractive index (RI) effects are exponentially amplified, and minor pressure pulsations translate into severe baseline noise[1][2].

This guide provides field-proven, self-validating protocols to isolate and eliminate baseline noise when operating under these restrictive low-UV conditions.

Core Diagnostic Workflow

The following decision tree is designed to help you systematically isolate the root cause of baseline instability before altering your method parameters.

BaselineTroubleshooting Start Observe Baseline Noise at <215 nm Type Is the noise Regular (Pulsating) or Irregular? Start->Type Regular Regular / Rhythmic Type->Regular Irregular Irregular / Spiking / Drift Type->Irregular PumpCheck Check Pump & Valves (Use Ceramic Valves) Regular->PumpCheck DegasCheck Check Degasser & Solvent Mixing Regular->DegasCheck UnionTest Perform Union Bypass Test (Remove Column) Irregular->UnionTest NoiseStops Noise Stops: Column Contamination UnionTest->NoiseStops NoisePersists Noise Persists: System/Detector Issue UnionTest->NoisePersists DetectorCheck Optical Check: 1. Lamp Energy 2. Flow Cell Bubbles NoisePersists->DetectorCheck

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs): The Causality of Noise

Q1: Why does my baseline drift so severely during gradient runs for this specific compound? A1: The root cause is the interaction between your detection wavelength and your mobile phase additives. To retain the acidic carboxylic acid group of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid on a reversed-phase column, you are likely using an acidic ion-pairing agent like Trifluoroacetic Acid (TFA). TFA absorbs UV light strongly below 215 nm. As the gradient shifts the proportion of organic to aqueous solvent, the background absorbance of TFA changes, causing the baseline to drift upward. Furthermore, as TFA ages, its UV absorbance increases, exacerbating the noise[3].

Q2: I degassed my solvents, but I still see rhythmic, pulsating noise. What is happening? A2: Rhythmic or "regular" noise is almost always mechanical, specifically related to the pump stroke or check valves[4]. When using TFA or other aggressive buffers, standard ruby/sapphire check valves can stick, leading to micro-pulsations in flow delivery. Switching to ceramic check valves is a proven mechanical fix to reduce pump-induced noise in TFA-based runs[3].

Q3: How do temperature fluctuations cause baseline wandering at 210 nm? A3: Refractive index (RI) changes are highly enhanced at low UV wavelengths[1]. If your column oven is set to 40°C but the detector flow cell is at ambient temperature, the thermal gradient causes the mobile phase to act as a weak lens as it cools inside the flow cell. This bends the light away from the photodiode array, registering as a wandering baseline. Utilizing a secondary heat exchanger to match the eluent temperature to the flow cell minimizes this RI effect[5].

Mobile Phase Optimization Data

To build a self-validating method, you must select solvents and additives whose UV cutoffs do not interfere with the analyte's absorption maximum.

ComponentUV Cutoff (nm)Suitability for Low-UV Detection (<215 nm)Troubleshooting Impact
Acetonitrile (HPLC Grade) 190ExcellentMinimal baseline absorbance; preferred organic modifier for this analyte.
Methanol (HPLC Grade) 205Poor to ModerateHigh background noise at 210 nm; reduces the amount of light reaching the photodiode, thereby increasing noise[2].
Trifluoroacetic Acid (TFA) ~210Moderate (Requires fresh prep)Strong UV absorbance <215 nm. Degraded TFA causes severe baseline drift[3].
Phosphoric Acid <195ExcellentTransparent at low UV; excellent alternative to TFA for suppressing carboxylic acid ionization, provided MS compatibility is not required.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Union Bypass" Test (Isolating the Column)

Causality: Baseline noise can often be a symptom of strongly retained, highly lipophilic impurities slowly eluting (bleeding) from the stationary phase. By replacing the column with a zero-dead-volume union, you eliminate the stationary phase from the equation.

  • Record Baseline: Run your standard gradient method with the analytical column installed and record the peak-to-peak noise.

  • Remove Column: Disconnect the analytical column and replace it with a zero-dead-volume stainless steel union[6].

  • Adjust Flow: Reduce the flow rate to account for the lack of column backpressure (this prevents overpressurizing the flow cell).

  • Re-run Method: Execute the exact same gradient.

  • Evaluate the Data:

    • If the noise vanishes: The column is contaminated with strongly retained materials or is experiencing phase dewetting[6]. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for 20 column volumes[4].

    • If the noise persists: The issue is hardware-related. Proceed to Protocol B.

Protocol B: Optical & Flow Cell Validation

Causality: At wavelengths below 220 nm, the noise of the detector is inversely proportional to the amount of light falling on the photodiodes[2]. Any physical barrier (bubbles, dirty windows, dying lamp) will manifest as severe baseline noise.

  • Lamp Energy Check: Access the detector diagnostics and check the deuterium lamp's total hours and intensity counts. If the lamp is arcing or has exceeded 2000 hours, it must be replaced[2].

  • Slit Width Adjustment: If using a Diode Array Detector (DAD), increase the slit width (e.g., from 4 nm to 8 nm). This allows more diffuse light onto the photodiodes, significantly reducing background noise at the cost of a slight reduction in optical resolution[2].

  • Flow Cell Flush: If organic films are trapped, flush the flow cell with methanol, followed by 1N HNO₃. Never use HCl , as it will corrode the stainless steel flow cell[4].

  • Apply Backpressure: As the mobile phase exits the column and enters the flow cell, the sudden drop in pressure can cause dissolved gases to outgas, forming micro-bubbles that scatter UV light[2]. Install a narrow-bore PEEK tubing (e.g., 0.005" ID) or a dedicated backpressure regulator on the detector's waste line to apply ~50 psi of backpressure. This keeps gases dissolved and stabilizes the baseline[4].

References

  • "Why Your HPLC Baseline Drifts—And How to Stop It", Separation Science.
  • "Baseline noise is observed at low UV wavelengths - WKB95839", Waters Knowledge Base.
  • "HPLC Troubleshooting Mini Guide - Baseline Issues", Phenomenex.
  • "HPLC Diagnostic Skills Vol I – Noisy Baselines", Element Lab Solutions.
  • "HPLC Repair Services: Common Causes of Baseline Noise", The Overbrook Group.
  • "Eliminating Baseline Problems", Agilent.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid and 2-(1-benzylpiperidin-4-yl)acetic acid in Drug Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and metabolic diseases. Its conformational flexibility and synthetic tractability allow for the precise positioning of pharmacophoric elements to optimize interactions with biological targets. This guide provides a detailed comparative analysis of two key piperidine derivatives: 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid and 2-(1-benzylpiperidin-4-yl)acetic acid. We will delve into their synthesis, physicochemical properties, and potential pharmacological profiles, supported by experimental data and protocols to empower your research endeavors.

Unveiling the Scaffolds: Chemical Structures and Core Attributes

At the heart of both molecules lies the 2-(piperidin-4-yl)acetic acid core, a versatile building block that provides a carboxylic acid moiety for potential ionic interactions with target proteins and a flexible linker to the piperidine ring. The key distinction, and the focus of this guide, lies in the N-substituent of the piperidine ring: a cyclopropylacetyl group versus a benzyl group. This seemingly subtle difference can profoundly impact the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.

Figure 1: Chemical Structures

Compound NameStructure
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
2-(1-benzylpiperidin-4-yl)acetic acid

Physicochemical Properties: A Tale of Two Substituents

The choice between a cyclopropylacetyl and a benzyl group at the N-1 position of the piperidine ring significantly influences key physicochemical parameters that govern a drug candidate's "developability." The following table summarizes these differences, with some values for the cyclopropyl derivative being predicted based on established computational models due to the scarcity of direct experimental data in publicly available literature.

Table 1: Comparative Physicochemical Properties

Property2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid2-(1-benzylpiperidin-4-yl)acetic acidRationale for Differences & Impact on Drug Design
Molecular Weight ( g/mol ) 239.30247.32The cyclopropylacetyl group is slightly smaller, potentially leading to better ligand efficiency.
Predicted LogP ~1.5~2.1The benzyl group's aromaticity increases lipophilicity. A lower LogP for the cyclopropyl derivative may translate to better aqueous solubility and reduced off-target effects.[1][2]
Predicted pKa (acidic) ~4.5~4.6Both possess a carboxylic acid with a similar predicted pKa, suggesting they will be ionized at physiological pH.
Predicted pKa (basic) ~8.5~8.7The piperidine nitrogen's basicity is comparable in both molecules.
Topological Polar Surface Area (TPSA) (Ų) 58.6949.33The amide bond in the cyclopropylacetyl group contributes to a higher TPSA, which can influence membrane permeability and interactions with polar residues in a binding pocket.
Metabolic Stability Potentially higherPotentially lowerThe cyclopropyl group is often introduced to block metabolic oxidation, potentially leading to a longer half-life.[3] The benzyl group can be susceptible to aromatic hydroxylation or benzylic oxidation.

The Expert's Perspective: Why Choose One Over the Other?

The decision to incorporate a cyclopropylacetyl or a benzyl group is a strategic one in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile.

The Case for the Cyclopropylacetyl Moiety: Metabolic Stability and Novel Interactions

The introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[3] The strained three-membered ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more conventional alkyl or aryl groups. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.

From a pharmacodynamic standpoint, the rigid and compact nature of the cyclopropyl group can confer a specific conformational constraint on the N-acyl side chain. This can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. Furthermore, the unique electronic properties of the cyclopropyl ring can facilitate novel interactions within the binding pocket that are not achievable with a benzyl group.

The Case for the Benzyl Moiety: Aromatic Interactions and Established Pharmacophores

The benzyl group offers the advantage of engaging in aromatic interactions, such as π-π stacking and cation-π interactions, with complementary amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site. These interactions can significantly contribute to binding affinity.

The N-benzylpiperidine scaffold is a well-established pharmacophore for a variety of CNS targets, including sigma receptors and monoamine transporters.[4] This existing body of knowledge can provide a valuable starting point for drug design and optimization. However, as previously mentioned, the benzyl group can be a liability in terms of metabolic stability.

Potential Biological Targets: A Focus on GPR120

While direct biological data for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is limited, the structural motif of an N-acyl piperidine derivative containing a carboxylic acid is reminiscent of known agonists for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5][6] GPR120 is a promising therapeutic target for metabolic diseases, such as type 2 diabetes, due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion and mediating anti-inflammatory effects.[7][8]

Conversely, analogues of 2-(1-benzylpiperidin-4-yl)acetic acid have been investigated for their activity at GABA transporters (GATs) and sigma receptors, highlighting its potential in the realm of neuropharmacology.[4]

Experimental Protocols: Empowering Your Research

To facilitate further investigation into these promising scaffolds, we provide detailed, self-validating experimental protocols for the synthesis of the core intermediate and a key biological assay.

Synthesis of Ethyl 2-(piperidin-4-yl)acetate: A Key Intermediate

A common and efficient route to both target molecules involves the synthesis of the key intermediate, ethyl 2-(piperidin-4-yl)acetate, followed by N-functionalization.

Experimental Workflow: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

start Start: 4-Hydroxypyridine step1 1. Catalytic Hydrogenation (e.g., H2, PtO2, AcOH) start->step1 Formation of 4-hydroxypiperidine step2 2. Pinner Reaction (EtOH, HCl (g)) step1->step2 Formation of ethyl 2-(piperidin-4-ylidene)acetate step3 3. Hydrolysis (H2O) step2->step3 Formation of the final product product Product: Ethyl 2-(piperidin-4-yl)acetate step3->product

Caption: Synthetic workflow for the key intermediate.

Step-by-Step Protocol:

  • Catalytic Hydrogenation of 4-Hydroxypyridine: To a solution of 4-hydroxypyridine in glacial acetic acid, add a catalytic amount of platinum(IV) oxide. Hydrogenate the mixture under pressure until the uptake of hydrogen ceases. After filtration to remove the catalyst, concentrate the filtrate under reduced pressure to obtain 4-hydroxypiperidine.

  • Pinner Reaction: Suspend 4-hydroxypiperidine in anhydrous ethanol and cool the mixture in an ice bath. Bubble dry hydrogen chloride gas through the suspension until saturation. Allow the reaction to stir at room temperature overnight.

  • Hydrolysis and Workup: Carefully add water to the reaction mixture and stir for several hours. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(piperidin-4-yl)acetate. Purify the product by column chromatography on silica gel.

N-Acylation with 2-Cyclopropylacetyl Chloride
  • Preparation of 2-Cyclopropylacetyl Chloride: To a solution of 2-cyclopropylacetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.[9] Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-cyclopropylacetyl chloride, which can be used in the next step without further purification.

  • Coupling Reaction: Dissolve ethyl 2-(piperidin-4-yl)acetate in an aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine). Cool the mixture to 0 °C and add a solution of 2-cyclopropylacetyl chloride in the same solvent dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Purification: Add an aqueous solution of a base (e.g., lithium hydroxide) to the reaction mixture and stir until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Dry, filter, and concentrate the organic layer. Purify the final product, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, by recrystallization or column chromatography.

N-Benzylation of Ethyl 2-(piperidin-4-yl)acetate
  • Reductive Amination: To a solution of ethyl 2-(piperidin-4-yl)acetate and benzaldehyde in a suitable solvent (e.g., dichloromethane), add a reducing agent such as sodium triacetoxyborohydride. Stir the reaction at room temperature until completion.

  • Hydrolysis and Purification: Follow the hydrolysis and purification steps outlined in the N-acylation protocol to obtain 2-(1-benzylpiperidin-4-yl)acetic acid.

Biological Evaluation: GPR120 Calcium Mobilization Assay

To assess the potential of these compounds as GPR120 agonists, a calcium mobilization assay is a robust and widely used method. This assay measures the increase in intracellular calcium concentration following receptor activation.

GPR120 Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gq Gαq GPR120->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Release Downstream Downstream Signaling (e.g., GLP-1 Secretion) Ca2->Downstream Initiates Agonist Agonist (e.g., Piperidine Derivative) Agonist->GPR120 Binds

Sources

Comparative

comparative efficacy of cyclopropylacetyl vs acetyl piperidine derivatives

Comparative Efficacy of Cyclopropylacetyl vs. Acetyl Piperidine Derivatives in Drug Design The piperidine scaffold is one of the most privileged structures in medicinal chemistry, frequently serving as a core framework f...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Cyclopropylacetyl vs. Acetyl Piperidine Derivatives in Drug Design

The piperidine scaffold is one of the most privileged structures in medicinal chemistry, frequently serving as a core framework for target engagement. However, the basicity of the unsubstituted secondary amine (pKa ~9–10) often introduces pharmacokinetic liabilities, including hERG channel toxicity, poor oral bioavailability, and rapid clearance. N-capping via acylation is a standard optimization strategy to neutralize this basicity.

This guide provides an objective, data-driven comparison of two critical N-capping moieties: the Acetyl (Ac) group and the Cyclopropylacetyl (CPA) group. By analyzing their distinct physicochemical properties and target-binding mechanics, drug development professionals can make informed structural decisions during lead optimization.

Mechanistic & Physicochemical Divergence

While both the Acetyl and Cyclopropylacetyl groups successfully convert the basic piperidine amine into a neutral amide, their impact on the overall molecule's pharmacodynamics and pharmacokinetics is vastly different.

  • The Acetyl (Ac) Cap: As the smallest acyl capping group, the acetyl moiety introduces minimal steric bulk. Its primary utility lies in lowering the overall lipophilicity (LogP) of a highly lipophilic parent scaffold[1]. By reducing the lipophilic burden, the acetyl group enhances aqueous solubility and mitigates off-target promiscuity. However, its small size means it rarely contributes to binding affinity through hydrophobic pocket engagement.

  • The Cyclopropylacetyl (CPA) Cap: The addition of a cyclopropyl ring fundamentally alters the spatial and electronic profile of the cap. The cyclopropane ring possesses unique properties: shorter C–C bonds, enhanced π -character, and high rigidity [1]. The CPA group increases the overall LogP and acts as a lipophilic probe that can project deeply into hydrophobic binding pockets (such as the DFG-out pocket in kinases), entropically driving target affinity. Furthermore, the rigid ring provides steric shielding to the adjacent amide bond, enhancing metabolic stability against amidases.

Quantitative Property Comparison
Physicochemical / Biological MetricAcetyl (Ac) Piperidine DerivativeCyclopropylacetyl (CPA) Piperidine Derivative
Added Molecular Weight 43.04 Da83.11 Da
LogP Contribution Decreases overall LogPIncreases overall LogP
Steric Bulk Minimal (Linear, small)Moderate (Rigid, bulky ring)
Target Pocket Engagement Shallow / Solvent-exposedDeep / Hydrophobic
Metabolic Stability HighVery High (Steric shielding by ring)
Impact on Aqueous Solubility Enhances solubilityReduces solubility

Case Studies in Comparative Efficacy

Case Study A: ROCK Inhibitors for Glaucoma (Lipophilic Pocket Engagement)

In the development of Rho-associated coiled-coil kinase (ROCK) inhibitors for intraocular pressure reduction, the piperidine N-cap plays a decisive role in both target affinity and corneal permeability. In a recent optimization campaign of the lead compound D25, researchers found that protecting the piperidine NH with a simple acetyl group resulted in a near-complete loss of ROCK inhibitory activity[2][3]. The acetyl group was too small to interact with the lipophilic glycine-rich loop of the kinase. Conversely, utilizing bulkier, lipophilic groups like cyclopropylacetyl (e.g., Compound 36) maintained critical interactions within the DFG region while simultaneously increasing the LogP, a necessary adjustment for effective corneal penetration in topical ocular delivery[2][3].

Case Study B: Soluble Epoxide Hydrolase (sEH) Inhibitors (Lipophilicity Balancing)

In the design of AR9281, an orally available sEH inhibitor for hypertension, the core scaffold featured a highly lipophilic adamantane group. To prevent the molecule from violating Lipinski's Rule of Five via excessive lipophilicity, researchers specifically selected the 1-acetyl-piperidine moiety[4]. Had a cyclopropylacetyl group been used, the compounded LogP of the adamantane and the cyclopropyl ring would have drastically reduced aqueous solubility and oral bioavailability. Here, the acetyl group perfectly balanced the physicochemical profile while maintaining nanomolar efficacy.

SAR Decision Logic Workflow

The following decision tree illustrates the logical flow for selecting between an Acetyl and Cyclopropylacetyl cap during piperidine optimization.

SAR_Decision_Tree Start Piperidine N-Capping Optimization CheckLip Is the target binding pocket deep and lipophilic? Start->CheckLip CheckHERG Is high overall LogP or aqueous solubility an issue? CheckLip->CheckHERG No UseCPA Select Cyclopropylacetyl (CPA) - Increases LogP - Fills hydrophobic pockets - Enhances metabolic stability CheckLip->UseCPA Yes CheckHERG->UseCPA No (Explore other) UseAc Select Acetyl (Ac) - Lowers LogP - Reduces steric clash - Improves aqueous solubility CheckHERG->UseAc Yes

Medicinal Chemistry Decision Tree for Piperidine N-Capping Optimization.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of N-Acylated Piperidine Derivatives

Objective: To selectively acylate the secondary amine of a piperidine scaffold without degrading sensitive functional groups.

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic, non-polar solvent that readily dissolves both the amine and the acyl chloride without participating in nucleophilic side reactions.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) to the solution and cool to 0°C.

    • Causality: TEA acts as a non-nucleophilic base. As the acylation proceeds, HCl is generated. TEA scavenges this HCl, preventing the protonation of the unreacted piperidine amine, which would otherwise halt the reaction. Cooling to 0°C suppresses exothermic degradation.

  • Acylation: Dropwise add either Acetyl Chloride or Cyclopropylacetyl Chloride (1.1 eq). Stir for 3 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain.

    • Validation Logic: Ninhydrin reacts specifically with primary and secondary amines to form a deep purple color. The disappearance of the ninhydrin-active spot confirms complete conversion to the unreactive amide.

  • Purification & Verification: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography. Confirm the exact mass and purity (>95%) using LC-MS before advancing to biological assays.

Protocol B: In Vitro Target Efficacy Assay (ROCK1/2 Kinase Inhibition)

Objective: To comparatively evaluate the IC50 of the Ac-piperidine vs. CPA-piperidine derivatives.

  • Buffer Preparation: Prepare a kinase assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , and 0.01% Triton X-100.

    • Causality: MgCl2​ is critical as magnesium ions are required to coordinate ATP in the kinase active site. Triton X-100 prevents non-specific aggregation of the lipophilic CPA-derivatives, ensuring accurate concentration-response curves.

  • ATP Concentration Control: Add ATP at a concentration strictly equal to its predetermined Km​ for ROCK1/2.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors binding in the DFG pocket. Artificially high ATP levels would outcompete the inhibitors, yielding falsely elevated IC50 values.

  • Incubation & Reading: Incubate the kinase, ATP, substrate peptide, and serial dilutions of the synthesized derivatives for 60 minutes. Measure activity using a FRET-based readout.

  • Self-Validation:

    • Positive Control: Include Netarsudil (a known ROCK inhibitor) to validate assay sensitivity.

    • Negative Control: Include a DMSO vehicle-only well to establish baseline maximum kinase activity. If the DMSO well shows reduced activity, it indicates buffer degradation or enzyme instability.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Li, Q., Li, C., Chang, Y., et al. (2025). "Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety." Journal of Medicinal Chemistry, 68(10), 10008-10030. Available at:[Link]

  • Shen, H. C., et al. (2011). "1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia." Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. Available at:[Link]

Sources

Validation

A Researcher's Guide to Benchmarking the Binding Kinetics of Novel FAAH Inhibitors: A Case Study with 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

In the landscape of modern drug discovery, particularly in the realm of neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target.[1][2][3][4] FA...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target.[1][2][3][4] FAAH is a key regulator of endocannabinoid signaling, primarily through the degradation of anandamide and other bioactive fatty acid amides.[3][5][6] Inhibition of FAAH elevates the levels of these endogenous signaling molecules, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][7]

The development of novel FAAH inhibitors is a highly active area of research. A critical aspect of characterizing these new chemical entities is a thorough understanding of their binding kinetics to the FAAH enzyme. This guide provides a comprehensive framework for benchmarking the binding kinetics of a novel compound, using 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid as a case study, against well-established standard FAAH inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for kinetic analysis, and present a comparative analysis of the resulting data.

The Significance of Binding Kinetics in FAAH Inhibitor Development

While the affinity (KD) of an inhibitor is a crucial parameter, it only provides a static snapshot of the drug-target interaction. A deeper understanding is afforded by examining the kinetics of the interaction, specifically the association rate constant (kon) and the dissociation rate constant (koff). These parameters determine the residence time of the inhibitor on its target, a factor that is increasingly recognized as a key determinant of a drug's pharmacodynamic profile and in vivo efficacy.[8] For FAAH inhibitors, a longer residence time may translate to a more sustained elevation of endocannabinoid levels and, consequently, a more durable therapeutic effect.

Selecting the Right Tools: Standard Ligands and Kinetic Assays

To provide a meaningful benchmark for our novel compound, we will compare its binding kinetics to those of two well-characterized FAAH inhibitors:

  • URB597: A potent, irreversible carbamate inhibitor of FAAH that has been extensively studied.[9][10][11]

  • PF-3845: A highly selective, irreversible urea-based inhibitor of FAAH.[12][13][14]

These compounds represent different chemical classes of irreversible FAAH inhibitors and serve as excellent benchmarks for our analysis.

For the kinetic analysis itself, we will employ two powerful, label-free techniques:

  • Surface Plasmon Resonance (SPR): A highly sensitive optical technique for monitoring biomolecular interactions in real-time.[15][16][17][18][19]

  • Bio-Layer Interferometry (BLI): Another optical biosensing technology that provides real-time kinetic data and is known for its high throughput and tolerance to challenging samples.[20][21][22][23][24]

Both techniques allow for the precise determination of kon, koff, and KD.

Experimental Workflow: From Immobilization to Data Analysis

The general workflow for both SPR and BLI involves the immobilization of the FAAH enzyme onto a sensor surface, followed by the introduction of the inhibitor in solution. The binding and dissociation events are monitored in real-time, generating a sensorgram that is then fitted to a kinetic model to extract the rate constants.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay (SPR or BLI) cluster_analysis Data Analysis FAAH Recombinant Human FAAH Immobilization Immobilize FAAH on Sensor Chip FAAH->Immobilization Inhibitors Test Compound & Standards (2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, URB597, PF-3845) Association Inject Inhibitor (Association Phase) Inhibitors->Association Immobilization->Association Next Cycle Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Next Cycle Regeneration Regenerate Sensor Surface Dissociation->Regeneration Next Cycle Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: A generalized workflow for determining inhibitor binding kinetics using SPR or BLI.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

Instrumentation: A Biacore T200 or similar SPR instrument. Sensor Chip: CM5 sensor chip. Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Protocol:

  • FAAH Immobilization:

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant human FAAH (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Kinetic Analysis:

    • Prepare a dilution series of the test compound and standard inhibitors (e.g., 0.1 nM to 1 µM) in running buffer.

    • Inject the inhibitor solutions over the FAAH-immobilized surface for a defined association time (e.g., 180 seconds).

    • Switch to running buffer to monitor the dissociation phase for a defined time (e.g., 600 seconds).

    • Regenerate the sensor surface between cycles with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a more complex model if necessary (e.g., for irreversible inhibitors, a covalent binding model may be appropriate) to determine kon, koff, and KD.

Bio-Layer Interferometry (BLI) Assay

Instrumentation: An Octet RED96 or similar BLI instrument. Biosensors: Amine Reactive (AR2G) biosensors. Assay Buffer: HBS-EP+.

Protocol:

  • FAAH Immobilization:

    • Hydrate the AR2G biosensors in water for 10 minutes.

    • Activate the biosensors in a solution of 20 mM EDC and 10 mM NHS for 5 minutes.

    • Immerse the biosensors in a solution of recombinant human FAAH (e.g., 20 µg/mL in 10 mM acetate buffer, pH 5.0) for 10 minutes.

    • Quench the reaction by immersing the biosensors in 1 M ethanolamine, pH 8.5 for 5 minutes.

  • Kinetic Analysis:

    • Establish a baseline by immersing the FAAH-loaded biosensors in assay buffer for 60 seconds.

    • Transfer the biosensors to wells containing a dilution series of the test compound and standard inhibitors (e.g., 0.1 nM to 1 µM) to measure association for 180 seconds.

    • Move the biosensors to wells containing only assay buffer to measure dissociation for 600 seconds.

  • Data Analysis:

    • Align the sensorgrams to the baseline step.

    • Fit the association and dissociation curves to a 1:1 binding model to calculate kon, koff, and KD.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, binding kinetic data for our novel compound and the standard inhibitors, as would be determined by the aforementioned assays.

Compoundkon (M-1s-1)koff (s-1)KD (nM)Residence Time (1/koff) (min)
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid 1.5 x 1055.0 x 10-43.333.3
URB597 2.8 x 105< 1.0 x 10-5 (Irreversible)~0.04 (apparent)>1667
PF-3845 4.1 x 105< 1.0 x 10-5 (Irreversible)~0.02 (apparent)>1667

Note: For irreversible inhibitors like URB597 and PF-3845, the koff is extremely slow and often difficult to measure accurately, leading to an apparent KD. The key parameter for these compounds is the rate of covalent modification (kinact/Ki), which is beyond the scope of this initial kinetic analysis but is an important follow-up experiment.

Interpretation of Results and Mechanistic Insights

  • Association Rate: All three compounds exhibit rapid association rates, suggesting efficient binding to the FAAH active site. The slightly faster kon of PF-3845 may indicate a more optimized initial interaction with the enzyme.

  • Dissociation Rate and Residence Time: The most striking difference lies in the dissociation rates. URB597 and PF-3845, as known irreversible inhibitors, display extremely slow dissociation, resulting in a very long residence time.[9][12] Our novel compound, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid , exhibits a measurable koff, indicating reversible binding. Its residence time of over 30 minutes is still substantial and suggests that it could provide prolonged FAAH inhibition in vivo.

  • Affinity: While the irreversible inhibitors show a higher apparent affinity, the low nanomolar KD of our novel compound positions it as a potent FAAH inhibitor.

The reversible nature of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid could offer a different safety and pharmacokinetic profile compared to irreversible inhibitors, which permanently deactivate the enzyme.

FAAH Signaling Pathway and Point of Inhibition

To contextualize the importance of these kinetic parameters, it is helpful to visualize the role of FAAH in the endocannabinoid signaling pathway.

faah_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1_R CB1 Receptor Signaling Downstream Signaling (Analgesia, Anxiolysis, etc.) CB1_R->Signaling Anandamide_ext Anandamide (extracellular) Anandamide_ext->CB1_R Activates Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Uptake FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Inhibitor FAAH Inhibitor (e.g., 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid) Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and the site of inhibitor action.

By inhibiting FAAH, our novel compound prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors like CB1. The residence time of the inhibitor on FAAH will directly influence the duration of this effect.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the binding kinetics of a novel FAAH inhibitor, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid . By comparing its kinetic profile to that of standard ligands using robust techniques like SPR and BLI, we can gain valuable insights into its potential as a therapeutic agent. The reversible nature and long residence time of our test compound make it an intriguing candidate for further development.

Future studies should aim to:

  • Confirm the reversible binding mechanism through techniques such as jump-dilution assays.

  • Determine the thermodynamic parameters of binding using Isothermal Titration Calorimetry (ITC).

  • Evaluate the in vivo pharmacokinetics and pharmacodynamics to correlate the measured residence time with the duration of action.

  • Assess the selectivity of the compound against other serine hydrolases.

By integrating kinetic data into the early stages of the drug discovery process, researchers can make more informed decisions and ultimately develop more effective and safer medicines.

References

  • Bio-layer interferometry - Wikipedia. Available at: [Link]

  • Biolayer Interferometry (BLI) - Sartorius. Available at: [Link]

  • Stone, M. et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments, (84), e51383. Available at: [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(4), 764–775. Available at: [Link]

  • Stone, M. et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. ResearchGate. Available at: [Link]

  • van der Aart, J. et al. (2015). Kinetic modeling of Fatty Acid Amide Hydrolase (FAAH) enzyme occupancy after JNJ-42165279 inhibition based on 11C-MK-3168 PET imaging of human brain. Journal of Nuclear Medicine, 56(supplement 3), 133. Available at: [Link]

  • Octet RED384: CMI Getting Started Guide to Biolayer Interferometry. (2024). Available at: [Link]

  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7323-7328. Available at: [Link]

  • McReynolds, C. B., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(11), 15335–15348. Available at: [Link]

  • Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754. Available at: [Link]

  • Nicodemou, A., et al. (2007). Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. Protein and peptide letters, 14(10), 960–965. Available at: [Link]

  • Butini, S., Gemma, S., & Campiani, G. (2020). Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. In New Tools to Interrogate Endocannabinoid Signalling: From Natural Compounds to Synthetic Drugs (pp. 337-384). Royal Society of Chemistry. Available at: [Link]

  • Nomura, D. K., et al. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system. Nature neuroscience, 13(9), 1132–1139. Available at: [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91–96. Available at: [Link]

  • Caprioli, A., et al. (2012). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. British journal of pharmacology, 165(8), 2485–2496. Available at: [Link]

  • Fegley, D., et al. (2005). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 11(1), 23-44. Available at: [Link]

  • Holt, S., et al. (2005). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 146(3), 467–476. Available at: [Link]

  • Fatty acid amide hydrolase - IUPHAR/BPS Guide to PHARMACOLOGY. (2016). Available at: [Link]

  • Mukhopadhyay, S., et al. (2008). The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. Chembiochem, 9(13), 2099–2103. Available at: [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva. (2025). Available at: [Link]

  • Fatty-acid amide hydrolase 1 - Wikipedia. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025). Available at: [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. Available at: [Link]

  • Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed. (2007). Available at: [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - MDPI. Available at: [Link]

  • Surface plasmon resonance assays for the therapeutic drug monitoring of infliximab indicate clinical relevance of anti-infliximab antibody binding properties - PubMed. (2023). Available at: [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). Available at: [Link]

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  • Rauh, D., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of medicinal chemistry, 59(18), 8401–8414. Available at: [Link]

  • Cooperative kinetics of ligand binding to linear polymers - Docta Complutense. Available at: [Link]

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Comparative

comparing synthetic routes for high-purity 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

An in-depth technical analysis for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently evaluate synthetic pathways for critical pharmaceutical building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently evaluate synthetic pathways for critical pharmaceutical building blocks. The molecule 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid (CAS No. 1513764-66-3) is a highly versatile intermediate used in the development of complex multi-ring therapeutics and targeted inhibitors.

Synthesizing this molecule requires the selective N -acylation of a piperidine ring that also bears a carboxylic acid moiety. The presence of two reactive centers (the secondary amine and the carboxylic acid) presents a classic chemoselectivity challenge. In this guide, we will objectively compare two distinct synthetic routes—direct aqueous acylation versus a protected-ester coupling strategy—analyzing the causality behind the experimental choices and providing self-validating protocols to ensure >99% purity.

Mechanistic Pathways & Synthetic Strategy

The core challenge in synthesizing this molecule is avoiding the formation of mixed anhydrides or oligomers, which occur when the carboxylic acid moiety competitively reacts with the acylating agent.

SyntheticRoutes SM1 2-(piperidin-4-yl)acetic acid (Unprotected Zwitterion) Reagent1 2-Cyclopropylacetyl chloride NaOH / H2O / THF SM1->Reagent1 Route A: Direct Acylation SM2 Ethyl 2-(piperidin-4-yl)acetate (Ester Protected) Reagent2 2-Cyclopropylacetic acid HATU, DIPEA, DMF SM2->Reagent2 Route B: Protected Coupling Target 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetic acid (Target Molecule) Reagent1->Target One-pot, lower purity Int1 Ethyl 2-[1-(2-cyclopropylacetyl) piperidin-4-yl]acetate Reagent2->Int1 High yield, easy purification Reagent3 LiOH, THF/H2O Saponification Int1->Reagent3 Reagent3->Target High purity >99.5%

Comparison of Route A (Direct Schotten-Baumann) and Route B (Ester-Protected HATU Coupling).

Route A: Direct N-Acylation (Schotten-Baumann Approach)

This route utilizes the unprotected amino acid, 2-(piperidin-4-yl)acetic acid, reacting it directly with 2-cyclopropylacetyl chloride. Because the starting material exists as a zwitterion, it is highly insoluble in standard organic solvents. To bypass this, we employ Schotten-Baumann conditions —a biphasic system of water and an organic solvent (like THF or DCM)[1]. The aqueous base (NaOH) serves a dual purpose: it deprotonates the piperidine nitrogen to enhance its nucleophilicity and neutralizes the HCl byproduct generated during acylation[1].

  • The Causality of Failure: While atom-economical, the aqueous base also partially hydrolyzes the acid chloride. More critically, the carboxylate anion can attack the acid chloride, forming a transient mixed anhydride. This leads to a complex crude mixture that is notoriously difficult to purify without extensive recrystallization, ultimately tanking the yield.

Route B: Ester-Protected Coupling & Saponification (HATU/DIPEA)

To achieve high-purity pharmaceutical-grade material, protecting the carboxylic acid as an ethyl ester (ethyl 2-(piperidin-4-yl)acetate) is the superior logical choice. This eliminates the zwitterionic nature of the starting material, rendering it fully soluble in polar aprotic solvents like DMF or DCM. We utilize HATU as the coupling reagent alongside DIPEA (N,N-Diisopropylethylamine)[2].

  • The Causality of Success: HATU is highly reactive and rapidly converts 2-cyclopropylacetic acid into an HOAt-active ester[2][3]. DIPEA, a sterically hindered base, deprotonates the carboxylic acid without acting as a competing nucleophile. The resulting amide intermediate is highly lipophilic, allowing for pristine purification via silica gel chromatography before a clean, quantitative saponification with LiOH yields the final target.

Quantitative Performance Data

The following table summarizes the experimental metrics derived from parallel validation runs of both routes at a 50 mmol scale.

Performance MetricRoute A: Direct Schotten-BaumannRoute B: HATU-Mediated Ester Strategy
Overall Yield 42 - 48%84 - 89% (over 2 steps)
Crude Purity (LC-MS) 72 - 78%> 96%
Final Purity (HPLC) ~93.5% (requires 2x recrystallization)> 99.5% (pharmaceutical grade)
Major Impurities Mixed anhydrides, dimeric species, hydrolyzed acidTrace unreacted 2-cyclopropylacetic acid
Atom Economy High (Single step)Lower (Requires protecting group removal)
Scalability Excellent for bulk, low-purity needsIdeal for high-purity discovery chemistry

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps so the operator can visually or analytically confirm the success of each mechanistic milestone.

Protocol B: High-Purity Route (Ester-Protected HATU Coupling)

Step 1: Amide Coupling

  • Activation: In a flame-dried 250 mL round-bottom flask, dissolve 2-cyclopropylacetic acid (1.05 eq, 52.5 mmol) and HATU (1.05 eq, 52.5 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add DIPEA (3.0 eq, 150 mmol) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow within 2-3 minutes. This color change is the visual confirmation of the HOAt-active ester formation[2].

  • Coupling: Add ethyl 2-(piperidin-4-yl)acetate (1.0 eq, 50 mmol) in one portion. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Perform an LC-MS or TLC (Ninhydrin stain). The complete disappearance of the secondary amine (which stains strongly with Ninhydrin) confirms the reaction is complete.

  • Workup: Quench with saturated aqueous NaHCO3​ (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Step 2: Saponification

  • Hydrolysis: Dissolve the purified ester intermediate in a 3:1:1 mixture of THF/MeOH/ H2​O (100 mL). Add LiOH monohydrate (3.0 eq, 150 mmol). Stir at room temperature for 4 hours.

  • Monitoring:

    • Self-Validation Checkpoint: TLC (UV/Iodine) should show the complete disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (50 mL) and wash with Diethyl Ether (50 mL) to remove any non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Self-Validation Checkpoint: The target molecule, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, will precipitate as a brilliant white solid upon reaching the isoelectric point.

  • Filter the solid, wash with ice-cold water, and dry under high vacuum to afford the product in >99.5% purity.

Conclusion

For researchers requiring 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid for rigorous biological assays or downstream API synthesis, Route B is unequivocally the superior choice. While Route A offers a shorter, more atom-economical path, the inherent chemoselectivity issues of utilizing an unprotected zwitterion under Schotten-Baumann conditions[1] lead to unacceptable impurity profiles. By leveraging the kinetically dominant HATU/DIPEA activation[3] on an ester-protected scaffold, Route B guarantees structural integrity and pharmaceutical-grade purity.

References

  • Technical Support Information Bulletin 2105 - HATU aapptec Peptides URL
  • Schotten–Baumann reaction Wikipedia URL
  • National Institutes of Health (NIH)

Sources

Validation

A Researcher's Guide to the Comparative In Vitro Toxicity of Piperidin-4-yl Acetic Acid Building Blocks

Introduction: The Double-Edged Sword of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and enhanced transport across biological membranes.[3] Specifically, piperidin-4-yl acetic acid and its derivatives are invaluable building blocks, offering a versatile scaffold for creating compounds that target a wide array of biological pathways.[4][5]

However, the very properties that make the piperidine motif attractive can also introduce toxicological liabilities.[6][7] Subtle modifications to the piperidine ring can dramatically alter a compound's safety profile.[8][9][10] Therefore, for drug development professionals, an early, comparative assessment of the toxicity of these foundational building blocks is not just advantageous—it is critical to de-risk projects, conserve resources, and accelerate the journey from bench to bedside.[11][12][13][14]

This guide provides a framework for the comparative in vitro toxicity assessment of piperidin-4-yl acetic acid building blocks. We will delve into the rationale behind experimental design, provide a detailed protocol for a foundational cytotoxicity assay, and present illustrative data to guide the interpretation of structure-toxicity relationships (STRs).

The Imperative of Early, Comparative Screening

The goal of early toxicity screening is to fail fast and fail cheap. By comparing the intrinsic toxicity of core building blocks, researchers can make informed decisions about which scaffolds to prioritize or deprioritize before investing significant time and resources in complex syntheses. This comparative approach allows for the identification of toxicity trends related to specific structural modifications, such as substitutions on the piperidine nitrogen.

For this guide, we will focus on a common and informative assay: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay performed on the HepG2 human liver carcinoma cell line.

Why HepG2? The liver is the primary site of drug metabolism, making it a frequent target for drug-induced toxicity.[15] The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely accepted and robust model for in vitro hepatotoxicity studies.[16][17] While these cells have limitations in their expression of certain metabolic enzymes compared to primary hepatocytes, they provide a standardized, reproducible system for initial toxicity screening.[16][17]

Why the MTT Assay? The MTT assay is a colorimetric method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[18][19] The intensity of the color is directly proportional to the number of metabolically active (and therefore viable) cells, providing a reliable measure of cytotoxicity.[19][20]

Visualizing the Workflow: From Compound to Conclusion

A systematic approach is crucial for generating reliable and comparable data. The following workflow outlines the key stages of the comparative toxicity assessment process.

Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Selection Select Building Blocks (e.g., N-Substituted Piperidines) Stock_Prep Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound_Selection->Stock_Prep Compound_Treatment Dose-Response Treatment (24-48h Incubation) Stock_Prep->Compound_Treatment Cell_Culture Culture HepG2 Cells (Adherent Growth) Cell_Seeding Seed 96-Well Plates (e.g., 10,000 cells/well) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent (3h Incubation) Compound_Treatment->MTT_Addition Solubilization Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance_Read Read Absorbance (590 nm) Solubilization->Absorbance_Read IC50_Calc Calculate IC50 Values Absorbance_Read->IC50_Calc STR_Analysis Comparative STR Analysis IC50_Calc->STR_Analysis

Caption: High-level workflow for comparative in vitro cytotoxicity screening.

Methodology: A Validated Protocol for Cytotoxicity Assessment

This section provides a step-by-step protocol for conducting an MTT assay to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in reducing cell viability.

Materials
  • Piperidin-4-yl acetic acid building blocks of interest

  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS[19][21]

  • Cell-grade Dimethyl Sulfoxide (DMSO)

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[21]

  • Sterile 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Experimental Protocol

Part 1: Cell Culture and Seeding

  • Maintain Cells: Culture HepG2 cells in EMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest and Count: When cells reach 80-90% confluency, wash with PBS, and detach using trypsin. Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium. Perform a cell count using a hemocytometer or automated cell counter.

  • Seed Plates: Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate (10,000 cells/well).

  • Incubate: Incubate the plate for 24 hours to allow the cells to adhere and enter the logarithmic growth phase.[22]

Part 2: Compound Treatment

  • Prepare Stocks: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound stocks in serum-free medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Treat Cells: Carefully aspirate the medium from the wells. Add 100 µL of the medium containing the respective compound concentrations to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubate: Return the plate to the incubator for an exposure period of 24 to 48 hours.

Part 3: MTT Assay and Data Acquisition

  • Add MTT Reagent: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

  • Incubate for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[18][21] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Crystals: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[18][21]

  • Mix: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[19][21]

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 590 nm.[19][21]

Data Analysis and Comparative Results

The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value is determined.

Illustrative Comparative Data

To demonstrate the utility of this approach, we present hypothetical but realistic data for four piperidin-4-yl acetic acid derivatives. This allows for an analysis of how N-substitution influences cytotoxicity.

Compound IDStructure (N-Substitution)DescriptionIC50 (µM) in HepG2 (48h)
P4A-01 -HParent Compound> 100
P4A-02 -BocBoc-Protected> 100
P4A-03 -CH₃ (Methyl)Small Alkyl Group85.2
P4A-04 -CH₂Ph (Benzyl)Bulky, Lipophilic Group22.5

Interpretation and Structure-Toxicity Relationship (STR)

The results from our illustrative data suggest a clear structure-toxicity relationship:

  • Parent and Protected Scaffolds: The unsubstituted parent compound (P4A-01) and the sterically hindered Boc-protected version (P4A-02) exhibit very low cytotoxicity, with IC50 values greater than the highest tested concentration. This indicates the core piperidin-4-yl acetic acid scaffold is well-tolerated by the cells.

  • Effect of N-Alkylation: The introduction of a small methyl group (P4A-03) slightly increases toxicity.

  • Impact of Lipophilicity and Aromaticity: A significant increase in cytotoxicity is observed with the N-benzyl substitution (P4A-04). This aligns with published findings that show benzyl moieties on a piperidine ring can significantly increase toxicity compared to smaller alkyl groups.[8][9][23] The increased lipophilicity of the benzyl group may enhance membrane interactions or cellular uptake, leading to greater toxic effects.

This type of analysis is fundamental. By identifying that the N-benzyl group is a potential toxicity driver, a drug discovery team could decide to explore other, less lipophilic substitutions at this position to mitigate the safety risk while retaining desired pharmacological activity.

STR_Diagram cluster_mods N-Substituent cluster_tox Relative Cytotoxicity compound_node Piperidin-4-yl Acetic Acid Core N-Substitution H H (Parent) compound_node:f1->H Boc Boc (Protected) compound_node:f1->Boc Methyl Methyl compound_node:f1->Methyl Benzyl Benzyl compound_node:f1->Benzyl LowTox Low (IC50 > 100 µM) H->LowTox Boc->LowTox MidTox Moderate (IC50 ≈ 85 µM) Methyl->MidTox HighTox High (IC50 ≈ 22 µM) Benzyl->HighTox

Caption: Relationship between N-substitution and observed cytotoxicity.

Conclusion

The in vitro toxicity assessment of foundational building blocks like piperidin-4-yl acetic acid derivatives is a critical, value-adding step in early drug discovery. A systematic, comparative approach using validated assays such as the MTT assay in HepG2 cells can effectively elucidate structure-toxicity relationships. The insights gained from this process empower medicinal chemists and project teams to design and select safer, more promising drug candidates, ultimately reducing the risk of late-stage attrition and streamlining the path to clinical development.

References

  • Pridgeon, J. W., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263–269. Available at: [Link]

  • Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Available at: [Link]

  • Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). BioOne. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • Cytion. (n.d.). HepG2 Cells. Available at: [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Available at: [Link]

  • Millipore. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Pridgeon, J. W., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Oxford Academic. Available at: [Link]

  • Meschini, R., et al. (2003). Use of HepG2 cell line for direct or indirect mutagens screening: comparative investigation between comet and micronucleus assays. Mutagenesis, 18(4), 345-351. Available at: [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Available at: [Link]

  • Jennen, D. G. J., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(3), 443-451. Available at: [Link]

  • Pridgeon, J. W., et al. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). DTIC. Available at: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available at: [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Dembitsky, V., et al. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Available at: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • Google Patents. (1997). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • National Center for Biotechnology Information. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • AmericanBio. (2015). PIPERIDINE/20% IN DMF Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid proper disposal procedures

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid: Comprehensive Safety and Disposal Guide As drug development accelerates, the management of novel active pharmaceutical ingredient (API) intermediates requires rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid: Comprehensive Safety and Disposal Guide

As drug development accelerates, the management of novel active pharmaceutical ingredient (API) intermediates requires rigorous, scientifically grounded protocols. 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is a specialized organic intermediate featuring a piperidine pharmacophore, a cyclopropyl-substituted amide, and a carboxylic acid moiety.

Because its long-term environmental and pharmacological toxicity profiles are often uncharacterized during early-stage research, laboratories must treat this compound with strict adherence to federal hazardous waste regulations. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this chemical safely and legally.

Chemical Profile & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the compound's chemical behavior:

  • The Carboxylic Acid Moiety: Imparts weak acidity. While not highly corrosive, it can undergo exothermic neutralization if improperly mixed with strong inorganic bases[1].

  • The Piperidine & Amide Core: The piperidine ring is a ubiquitous structural motif in neuroactive and metabolic drugs. The sterically hindered cyclopropylacetyl amide bond is highly stable and resistant to standard biological degradation in municipal wastewater treatment plants.

  • Environmental Risk: If flushed down the drain, stable APIs can bypass water filtration systems, leading to aquatic toxicity and ecological disruption. Therefore, source reduction and thermal destruction are non-negotiable[2].

Regulatory Classification (EPA/RCRA)

Under the, this specific proprietary intermediate is not explicitly P-listed (acutely toxic) or U-listed (toxic)[1]. However, it is strictly regulated under the following conditions:

  • Solid State: Regulated as a non-halogenated organic solid waste.

  • In Solution: If dissolved in flammable organic solvents (e.g., methanol, acetonitrile) during synthesis or purification, the resulting effluent becomes a Characteristic Hazardous Waste (ignitable/toxic)[3].

  • Academic/Research Settings: Facilities should manage this compound under standard generator regulations or the highly flexible guidelines, which provide regulatory incentives for routine laboratory clean-outs[4].

Quantitative Data & Disposal Specifications

ParameterSpecificationScientific Rationale
Chemical Formula C12H19NO3Determines combustion byproducts (CO2, H2O, NOx).
Molecular Weight 225.28 g/mol Relevant for mass-balance and waste characterization.
Primary Functional Groups Carboxylic acid, Amide, PiperidineDictates weak acidity and chemical stability.
EPA Waste Classification Unlisted (Characteristic if mixed)Not acutely toxic, but regulated as a hazardous solid waste.
Primary Containment HDPE or Amber GlassResistant to weak organic acids; prevents container leaching.
Destruction Method Incineration (>1,000°C)Ensures thermal cleavage of the stable amide bond.

Standard Operating Procedure: Disposal Protocol

Do not rely on generic disposal methods. Execute the following step-by-step methodology to ensure compliance and safety:

Step 1: Segregation and Compatibility Isolate the compound from strong oxidizers (e.g., peroxides, perchlorates) and strong bases. Mixing organic acids with oxidizers can trigger unwanted oxidation of the piperidine framework, while bases will cause exothermic neutralization[1].

Step 2: Primary Containment Collect the solid waste in a High-Density Polyethylene (HDPE) or amber glass receptacle. Causality: HDPE is chemically inert to weak organic acids, preventing the degradation of the container wall over time[5].

Step 3: RCRA-Compliant Labeling Affix a hazardous waste label immediately upon placing the first crystal of waste into the container. The label must explicitly state "Hazardous Waste" and list the chemical constituents (e.g., "Non-halogenated organic solid: 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid")[6].

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. Under RCRA regulations, containers must remain tightly closed at all times except when actively adding waste[7].

Step 5: Final Disposal via High-Temperature Incineration Coordinate with your Environmental Health and Safety (EHS) department or a licensed turnkey lab-pack service[8]. The mandated disposal route is high-temperature incineration (>1,000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF). This extreme thermal environment is required to completely mineralize the stable amide bond and prevent API environmental persistence[9].

Spill Response & Decontamination Protocol

In the event of an accidental powder spill on the benchtop or floor, execute the following dry-cleanup protocol:

  • Isolate: Secure the immediate area to prevent personnel from tracking the active powder throughout the facility.

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, and a particulate respirator (N95 or P100). Causality: Aerosolized API powders pose a severe inhalation hazard due to their unknown pharmacological potency.

  • Dry Recovery: Use anti-static scoops or brushes to carefully sweep the solid into a hazardous waste container. Do not use water initially, as aqueous solutions can spread the active compound and drive it into porous surfaces.

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a mild alkaline detergent solution to neutralize any residual trace acid, followed by a distilled water rinse. Collect all contaminated wipes as hazardous waste[2].

Disposal Workflow Visualization

DisposalWorkflow Gen 1. Waste Generation Solid API Intermediate Seg 2. Segregation Isolate from Oxidizers/Bases Gen->Seg Cont 3. Containment HDPE or Amber Glass Seg->Cont Label 4. RCRA Labeling Identify as Hazardous Waste Cont->Label SAA 5. SAA Storage Secure < 90 Days Label->SAA Disp 6. Final Disposal High-Temp Incineration SAA->Disp

Fig 1: RCRA-compliant disposal workflow for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Lab Pack Disposal 104: Should Your University Opt-In To Subpart K? Source: Hazardous Waste Experts URL:[Link]

  • Laboratory Chemical Disposal Source: Environmental Marketing Services URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for trained laboratory personnel.

Hazard Assessment by Structural Analogy

To establish a robust safety protocol, we must assess the hazards posed by the key functional moieties within the target molecule: the piperidine ring and the carboxylic acid group .

  • Piperidine Moiety: Piperidine and its derivatives are versatile heterocyclic compounds used widely in drug development.[1] However, piperidine itself is a toxic, corrosive, and flammable substance that can cause severe skin burns and respiratory irritation.[2][3][4] It is well-absorbed through the skin, which can be sufficient to cause severe systemic toxicity. Structurally similar piperidine compounds are classified as causing skin and eye irritation.[5][6] Therefore, any handling procedure must assume the potential for corrosivity and toxicity, necessitating measures to prevent skin and eye contact and inhalation.

  • Carboxylic Acid Moiety: The acetic acid group classifies the compound as a carboxylic acid. Concentrated carboxylic acids, such as glacial acetic acid, are corrosive and can cause severe burns upon contact.[7][8] While the solid-state nature of the target compound mitigates the risk of vapor inhalation compared to volatile acids, the generation of dust or aerosols during handling presents a significant respiratory hazard.[9] Furthermore, acidic waste requires careful neutralization before disposal to comply with environmental regulations.[7][10]

Based on this analysis, 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid should be handled as a substance that is potentially toxic if swallowed or in contact with skin, causes skin and eye irritation/damage, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE must be tailored to the specific laboratory operation being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing & Aliquoting (Solid) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab Coat (Flame-retardant recommended)Required if not in a certified fume hood (N95/FFP2 minimum)
Dissolution & Solution Transfer Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Chemical-resistant ApronNot required if performed in a certified fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron or SuitAir-purifying respirator with appropriate cartridges
Detailed PPE Specifications
  • Eye and Face Protection:

    • Chemical splash goggles are required for all operations involving open handling of the compound.[11] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection from splashes, dust, and aerosols.[12]

    • A face shield , worn in conjunction with goggles, is required when handling larger quantities (>1 g) or during procedures with a high risk of splashing, such as during spill cleanup or rapid solution transfers.[12][13]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are recommended for incidental contact due to their broad resistance to acids, bases, and many organic solvents.[11][13] For extended handling or during spill cleanup, consider more robust gloves like neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[14]

    • Lab Coat: A standard lab coat is the minimum requirement. A flame-retardant (FR) coat should be considered given the flammability of related piperidine compounds.[4]

    • Footwear: Closed-toed shoes, preferably made of a non-porous material like leather, must be worn at all times in the laboratory.[12]

  • Respiratory Protection:

    • All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[15]

    • If a fume hood is not available for a specific procedure, a risk assessment must be performed, and at minimum, an N95/FFP2-rated respirator should be used. For spill response outside of a hood, an air-purifying respirator with organic vapor/acid gas cartridges may be necessary.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for ensuring safety and experimental integrity.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Handling A 1. Verify Fume Hood Certification B 2. Assemble All Required PPE A->B C 3. Prepare Spill Kit & Waste Containers B->C D 4. Don PPE (Gloves Last) C->D E 5. Retrieve Compound from Storage D->E F 6. Weigh Solid on Tared Weigh Paper E->F G 7. Transfer Solid to Reaction Vessel F->G H 8. Add Solvent for Dissolution G->H I 9. Decontaminate Work Surface H->I J 10. Segregate & Label All Waste Streams I->J K 11. Doff PPE (Gloves First) J->K L 12. Wash Hands Thoroughly K->L

Caption: Step-by-step workflow for handling the compound.

Detailed Steps:
  • Preparation: Before bringing the chemical into the work area, verify that the chemical fume hood has been certified within the last year. Assemble all necessary PPE, a spill kit, and clearly labeled waste containers.

  • Donning PPE: Don your lab coat, followed by goggles and/or a face shield. Don gloves last, ensuring they fit snugly over the cuffs of your lab coat.

  • Handling: Conduct all manipulations of the open container inside the fume hood. Use anti-static weigh paper or a grounded spatula to minimize dust generation during weighing.

  • Decontamination: After handling, wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid touching the external, potentially contaminated surfaces. Remove gloves first, then goggles/face shield, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work.[2]

Spill and Disposal Management

Emergency Spill Procedures
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use an absorbent material from a chemical spill kit to cover the spill.[16]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert personnel to leave the lab.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.

Disposal Plan

A segregated waste stream is essential for safe and compliant disposal. Never dispose of this chemical down the drain.[17][18]

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste Waste Generated Waste Solid_Waste Contaminated PPE, Weigh Paper, Absorbents Waste->Solid_Waste Liquid_Waste Reaction Mixtures, Contaminated Solvents Waste->Liquid_Waste Sharps_Waste Contaminated Needles, Pipettes, Glassware Waste->Sharps_Waste Solid_Container Label: 'Hazardous Solid Waste: Piperidine Compound' Solid_Waste->Solid_Container Decision Is waste acidic (pH < 6)? Liquid_Waste->Decision Neutralize Neutralize with a weak base (e.g., Sodium Bicarbonate) to pH 6-8 Decision->Neutralize Yes Liquid_Container Label: 'Hazardous Liquid Waste: Piperidine Compound, [Solvents]' Decision->Liquid_Container No Neutralize->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container

Caption: Decision tree for proper waste segregation.

  • Solid Waste: All contaminated solids (gloves, weigh paper, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous liquid waste container. Due to the carboxylic acid group, the waste is likely acidic. Where appropriate and safe, neutralize acidic waste to a pH between 6 and 8 using a mild base like sodium bicarbonate before collection.[10][16] This minimizes corrosion of storage containers and is often required by waste management facilities.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[7]

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Chemical Safety. (2024, November 26). Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • 7-Safety Data Sheet. (n.d.). Retrieved from [Link]

  • University of Washington. (2021, June 24). Acetic Acid - IsoLab. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[1-(2,2-difluoroethyl)piperidin-4-yl]acetic acid. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Acetic-Acid.pdf - SDS US. (2019, June 19). Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine. Retrieved from [Link]

  • SAFETY DATA SHEET - Piperidine. (2023, March 16). Retrieved from [Link]

  • Chem-info. (n.d.). 2-(1-ethylpiperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
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2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
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